6-Bromo-5-methylimidazo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
6-bromo-5-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-10-5-11(6)7/h2-5H,1H3 |
InChI Key |
DOWYPRMRDXEQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CN=CN12)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,5-a]pyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-5-methylimidazo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide will also explore the well-documented chemistry of the parent scaffold, imidazo[1,5-a]pyridine, and its substituted analogs. This approach offers valuable insights into the predicted properties, reactivity, and potential applications of the title compound.
Introduction to the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a significant structural motif found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1] This privileged scaffold is known for its role in compounds targeting a range of therapeutic areas. The fusion of an imidazole ring to a pyridine ring results in a bicyclic system with unique electronic and steric properties, making it an attractive starting point for the design of novel therapeutic agents.
Chemical Structure and Isomeric Considerations
The precise chemical structure of 6-Bromo-5-methylimidazo[1,5-a]pyridine is defined by the fusion of a 5-methylpyridine ring with an imidazole ring, with a bromine atom substituted at the 6-position.
It is crucial to distinguish this compound from its isomers, which are frequently encountered in chemical literature and databases. The most common isomers include:
-
6-Bromo-5-methylimidazo[1,2-a]pyridine (CAS: 116355-19-2) [2]
-
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS: 28279-41-6) [3]
The distinct arrangement of the nitrogen atoms and the fusion pattern of the rings in these isomers lead to significant differences in their chemical and biological properties. This guide focuses specifically on the imidazo[1,5-a]pyridine scaffold.
Below is a diagram illustrating the core chemical structure of 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Caption: Generalized workflow for the synthesis of substituted imidazo[1,5-a]pyridines.
Recent literature highlights several specific methodologies:
-
Copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines. [4]* Three-component coupling reactions of substituted picolinaldehydes, amines, and formaldehyde. [4]* Denitrogenative transannulation of pyridotriazoles with nitriles using a BF₃·Et₂O catalyst. [4] For the specific synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine, a plausible starting material would be 2-(aminomethyl)-5-bromo-6-methylpyridine, which would then undergo a cyclization reaction with a suitable one-carbon electrophile.
Potential Applications in Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a versatile platform in medicinal chemistry. [5]While specific biological activity for 6-Bromo-5-methylimidazo[1,5-a]pyridine has not been reported, related compounds have shown significant potential in various therapeutic areas.
-
Anticancer Activity : Imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and evaluated for their cytotoxic activity against numerous human tumor cell lines. [6]These compounds have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, leading to apoptosis in cancer cells. [6]* Kinase Inhibition : The related isomer, 6-bromo-5-methylimidazo[1,2-a]pyridine, is utilized in the preparation of kinase inhibitors. [7]* Antiprotozoal and Antiviral Activity : The broader class of imidazo-fused pyridines has been investigated for activity against various pathogens.
The presence of a bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for biological screening. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially impacting its binding affinity to biological targets.
Spectroscopic Characterization
Detailed spectroscopic data for 6-Bromo-5-methylimidazo[1,5-a]pyridine is not available in the public domain. However, based on the analysis of related imidazo[1,5-a]pyridine derivatives, the following spectral characteristics can be anticipated:
-
¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the protons on the bicyclic ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methyl group.
-
¹³C NMR : The carbon NMR spectrum would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to show a characteristic chemical shift.
-
Mass Spectrometry : High-resolution mass spectrometry would be crucial for confirming the molecular formula of the compound, with the characteristic isotopic pattern of bromine being a key diagnostic feature.
For comparison, ¹H NMR data for the parent 1-Bromoimidazo[1,5-a]pyridine shows aromatic protons in the range of δ 6.60-8.04 ppm. [8]
Conclusion
6-Bromo-5-methylimidazo[1,5-a]pyridine represents an interesting, yet underexplored, member of the imidazo[1,5-a]pyridine family. While direct experimental data is scarce, a comprehensive understanding of its properties and potential can be derived from the extensive research on the parent scaffold and its substituted analogs. The synthetic accessibility of the imidazo[1,5-a]pyridine core, coupled with the known biological significance of this class of compounds, makes 6-Bromo-5-methylimidazo[1,5-a]pyridine a promising candidate for further investigation in the field of drug discovery and development. The structural features of this molecule, particularly the bromine and methyl substitutions, offer opportunities for both fine-tuning of its physicochemical properties and for the generation of novel derivatives with potentially enhanced biological activity.
References
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Crystal structures of an imidazo[1,5- a]pyridinium-based ligand and its (C13H12N3)2[CdI4] hybrid salt. (2019). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 8), 1209–1214. Available from: [Link]
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Mihorianu, M., et al. (2010). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 55(10), 689-695. Available from: [Link]
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Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available from: [Link]
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Supplementary Materials for publications. The Royal Society of Chemistry. Available from: [Link]
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Bo, Z., Yue, Z., & Jiewei, L. (2020). The crystal structure of 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy) ethyl)-imidazo[1,5-a]pyridine-4-ium bis(hexafluorophosphate) — acetonitrile (1/1), C18H20ON4F12P2. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 197-199. Available from: [Link]
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Imidazo[1,5-a]pyridine: A Versatile Architecture for Stable N-Heterocyclic Carbenes. (2005). Journal of the American Chemical Society. ACS Publications. Available from: [Link]
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
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6-Bromo-5-methylimidazo[1,2-a]pyridine. MySkinRecipes. Available from: [Link]
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Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (2024). ACS Organic & Inorganic Au. Available from: [Link]
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1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0013165). NP-MRD. Available from: [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Available from: [Link]
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Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available from: [Link]
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Available from: [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disease Reports, 24(8). Available from: [Link]
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Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles. (2025). PMC. Available from: [Link]
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An In-Depth Technical Guide to 6-Bromoimidazo[1,5-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape of Brominated Methylimidazo[1,5-a]pyridines
In the realm of heterocyclic chemistry, precise structural identification is paramount. Our initial investigation into "6-Bromo-5-methylimidazo[1,5-a]pyridine" revealed a notable ambiguity within common chemical databases and commercial catalogs. A specific Chemical Abstracts Service (CAS) number for this exact isomer is not readily identifiable, suggesting it is not a widely cataloged or commercially available compound.
However, the core scaffold, imidazo[1,5-a]pyridine, is of significant interest in medicinal chemistry. This guide, therefore, pivots to the closest well-documented analogue: 6-Bromoimidazo[1,5-a]pyridine (CAS: 1239880-00-2) . By providing a comprehensive technical overview of this parent compound, we aim to equip researchers with the foundational knowledge of its properties, synthesis, and the broader context of the imidazo[1,5-a]pyridine class. The synthetic methodologies discussed herein are foundational and can serve as a strategic blueprint for the rational design and synthesis of specific, non-cataloged derivatives such as the titular 6-bromo-5-methyl variant.
Core Compound Identification and Properties
The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. This section is dedicated to the core identifiers and physicochemical properties of 6-Bromoimidazo[1,5-a]pyridine.
Chemical Identifiers
A clear set of identifiers is crucial for database searches, procurement, and regulatory documentation. The primary identifiers for 6-Bromoimidazo[1,5-a]pyridine are summarized below.
| Identifier | Value | Source |
| CAS Number | 1239880-00-2 | |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| MDL Number | MFCD17677174 | |
| PubChem Substance ID | 329764708 | |
| InChI | 1S/C7H5BrN2/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H | |
| SMILES | Brc1ccc2cncn2c1 |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a compound is a prerequisite for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 240-246 °C | [2] |
| pKa (Predicted) | 6.42 ± 0.30 | [2] |
| Storage | Store at room temperature, sealed in dry conditions | [2][3] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Irritant 2, Skin Irritant 2, STOT SE 3 | |
| Signal Word | Warning |
Note: The toxicological properties of this compound are not fully known. Standard laboratory safety protocols for handling chemicals of unknown toxicity should be strictly followed.[3]
The Imidazo[1,5-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,5-a]pyridine nucleus is a significant structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] Its rigid, planar structure and distribution of nitrogen atoms make it an excellent scaffold for interacting with various biological targets. This versatility has rendered it a "privileged scaffold" in drug discovery.[4]
Derivatives of this core have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Acting as inhibitors of crucial cellular pathways, such as tubulin polymerization and the PI3K/Akt pathway.[5]
-
Enzyme Inhibitors: Targeting enzymes like EGFR tyrosine kinase and HIV-1 protease.[6]
-
Antiviral and Antimicrobial Agents: Demonstrating a broad spectrum of activity against various pathogens.[7]
-
Luminescent Probes and Materials: The unique photophysical properties of these compounds make them suitable for applications in optoelectronics, chemical sensors, and bio-imaging.[8]
The strategic placement of a bromine atom at the C-6 position, as in our model compound, provides a key functional handle for further synthetic elaboration. This allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Synthesis and Mechanistic Rationale
The synthesis of the imidazo[1,5-a]pyridine core can be achieved through various strategic approaches. These methods often involve cyclocondensation, cycloaddition, or oxidative cyclization reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Several robust methods have been developed for the construction of the imidazo[1,5-a]pyridine ring system. The following diagram illustrates a conceptual workflow for common synthetic pathways.
Caption: Common synthetic pathways to the imidazo[1,5-a]pyridine core.
Detailed Experimental Protocol: Ritter-Type Synthesis
The Ritter-type reaction provides a powerful and versatile method for synthesizing substituted imidazo[1,5-a]pyridines from readily available starting materials. The following protocol is adapted from a generalized procedure that demonstrates high efficiency and broad substrate scope.[9][10]
Objective: To synthesize a 1,3-disubstituted imidazo[1,5-a]pyridine via a Bi(OTf)₃/p-TsOH catalyzed Ritter-type reaction.
Materials:
-
Pyridinylmethanol derivative (1.0 equiv)
-
Nitrile (e.g., Acetonitrile, 15.0 equiv)
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃, 5 mol%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 7.5 equiv)
-
1,2-Dichloroethane (DCE, to make 0.3 M solution)
Procedure:
-
To a thick-walled sealed tube, add the pyridinylmethanol derivative (e.g., 0.54 mmol, 1.0 equiv).
-
Dissolve the starting material in the appropriate volume of DCE to achieve a 0.3 M concentration.
-
Add Bi(OTf)₃ (0.027 mmol, 5 mol%) and p-TsOH·H₂O (4.06 mmol, 7.5 equiv) to the solution.
-
Add the nitrile (8.12 mmol, 15.0 equiv) to the reaction mixture.
-
Securely seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture overnight.
-
Upon completion (monitored by TLC or LC-MS), allow the sealed tube to cool to room temperature.
-
Caution: Open the screw cap carefully to release any internal pressure.
-
Transfer the reaction mixture to a separation funnel.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,5-a]pyridine.
Causality and Rationale:
-
Bi(OTf)₃ Catalyst: This Lewis acid efficiently facilitates the in-situ generation of a stable benzylic cation from the pyridinylmethanol starting material.[10]
-
p-TsOH·H₂O: Acts as a Brønsted acid co-catalyst and a dehydrating agent, driving the reaction forward.[10]
-
Nitrile: Serves as both a reactant and, in some cases, a solvent. The nitrogen atom of the nitrile acts as the nucleophile, attacking the carbocation in the key step of the Ritter reaction.
-
High Temperature: The elevated temperature (150 °C) is necessary to overcome the activation energy for the cyclization and subsequent aromatization steps.
Applications in Drug Discovery and Biological Pathways
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its derivatives have been shown to modulate key signaling pathways implicated in cell proliferation and survival.
Inhibition of Tubulin Polymerization and PI3K/Akt Pathway
A notable example is the development of imidazo[1,5-a]pyridine-benzimidazole hybrids as dual-action anticancer agents.[5] These compounds have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis.
The mechanism involves two distinct but complementary actions:
-
Inhibition of Tubulin Polymerization: The compounds bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division.[5]
-
Inhibition of the PI3K/Akt Pathway: They decrease the phosphorylation levels of key proteins like PTEN and Akt, thereby inhibiting this critical cell survival pathway.[5]
The following diagram illustrates this dual-inhibitory mechanism.
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Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Core in Drug Discovery
An In-depth Technical Guide to the Medicinal Chemistry Applications of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine nucleus, a fused heterocyclic system comprising a pyridine ring fused to an imidazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its unique three-dimensional structure which allows it to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[2][3] Unlike its more extensively studied isomer, imidazo[1,2-a]pyridine, the imidazo[1,5-a]pyridine core offers a distinct electronic and steric profile, which medicinal chemists have successfully exploited to develop novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold, intended for researchers and professionals in the field of drug development.
Part 1: Synthetic Strategies for Imidazo[1,5-a]pyridine Derivatives
The development of efficient and versatile synthetic routes is paramount to exploring the full therapeutic potential of the imidazo[1,5-a]pyridine scaffold. A variety of methods have been established, allowing for the introduction of diverse substituents and functional groups, which is critical for optimizing pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Foundational Synthetic Approaches
Historically, the synthesis of imidazo[1,5-a]pyridines has relied on the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophilic components.[1] These electrophiles can range from carboxylic acids and their derivatives (acyl chlorides, anhydrides) to aldehydes, enabling the construction of the five-membered imidazole ring onto the pyridine framework.[1]
More contemporary methods focus on improving efficiency, atom economy, and substrate scope. These include:
-
Transition-Metal-Free C-H Amination: This approach utilizes molecular iodine (I₂) to mediate an oxidative annulation of 2-pyridyl ketones and alkylamines. The operational simplicity and scalability of this method make it highly attractive for library synthesis.[6]
-
Copper-Catalyzed Reactions: Copper catalysis has been employed for the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, as well as for tandem reactions involving pyridine ketones and benzylamines, using oxygen as a clean oxidant.[7]
-
Ritter-Type Reactions: A novel approach utilizes bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a catalyst for intermolecular Ritter-type reactions between pyridinylmethanol and nitrile derivatives, offering a pathway to a wide range of analogs.[8]
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule. For instance, iodine-mediated methods are particularly effective for producing a variety of derivatives in a one-pot manner, which is advantageous for initial SAR studies.[6][9]
Representative Experimental Protocol: Iodine-Mediated Synthesis
The following protocol is a representative example of a modern, efficient synthesis of an imidazo[1,5-a]pyridine derivative, adapted from methodologies employing iodine-mediated C-H amination.[6][9]
Objective: To synthesize 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine.
Materials:
-
2-(Aminomethyl)pyridine
-
Benzaldehyde
-
Sodium benzenesulfinate
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add 2-(aminomethyl)pyridine (1.0 mmol), benzaldehyde (1.0 mmol), and sodium benzenesulfinate (1.2 mmol).
-
Solvent and Catalyst Addition: Add DMSO (5 mL) to the flask, followed by the addition of iodine (1.2 mmol) as the catalyst and oxidant.
-
Reaction Execution: Stir the reaction mixture at 80 °C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine as a yellow oil.[9]
Causality in Protocol Design:
-
DMSO as Solvent: DMSO is chosen for its high boiling point, allowing the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate. Its ability to dissolve a wide range of organic and inorganic reagents is also crucial.
-
Iodine as Mediator: Molecular iodine serves a dual role as both a catalyst and an oxidant in the C-N and C-S bond formation, facilitating the cyclization process without the need for transition metals.[9]
-
Sodium Thiosulfate Quench: This step is essential to neutralize and remove any unreacted iodine, which could otherwise interfere with the purification and characterization of the final product.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of imidazo[1,5-a]pyridine derivatives.
Caption: Generalized workflow for the one-pot synthesis of Imidazo[1,5-a]pyridine derivatives.
Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)
The imidazo[1,5-a]pyridine scaffold has been investigated for a multitude of therapeutic applications, demonstrating its versatility in interacting with diverse biological targets.
Central Nervous System (CNS) Disorders
The unique structure of imidazo[1,5-a]pyridine derivatives allows them to cross the blood-brain barrier, making them attractive candidates for treating CNS disorders.
-
Benzodiazepine Receptor (BZR) Modulation: Certain imidazo[1,5-a]pyridine analogs, particularly when fused with a benzodiazepine ring system, have been synthesized as ligands for "diazepam-insensitive" (DI) and "diazepam-sensitive" (DS) subtypes of the benzodiazepine receptor.[10] These receptors are allosteric modulatory sites on the GABA-A receptor complex. The goal is to develop agents with more selective anxiolytic or anticonvulsant effects, devoid of the sedative and muscle-relaxant side effects of classical benzodiazepines.[11] SAR studies have revealed that the steric bulk of substituents at the 3-position and the nature of halogens at the 8-position profoundly influence binding affinity and selectivity for the DI subtype.[10]
-
5-HT₄ Receptor Agonism for Alzheimer's Disease: Partial agonists of the 5-hydroxytryptamine-4 receptor (5-HT₄R) are being explored for both symptomatic and disease-modifying treatments for Alzheimer's disease. Imidazo[1,5-a]pyridine derivatives have emerged as potent, selective, and brain-penetrant 5-HT₄R partial agonists.[12] Optimization of this scaffold has led to lead compounds that show efficacy in animal models of cognition.[12]
Table 1: SAR of Imidazo[1,5-a][7][8]benzodiazepine Esters at Benzodiazepine Receptors [10]
| Compound ID | 8-Position Substituent | 3-Position Ester | DI Affinity (Ki, nM) | DS Affinity (Ki, nM) | Selectivity (DI/DS) |
| 8 | -Cl | tert-butyl | 1.7 | 13 | 0.13 |
| 18 | -Br | tert-butyl | 0.5 | 2.9 | 0.17 |
| 29 | -N₃ | tert-butyl | 0.43 | 2.2 | 0.20 |
| 1 (Ro 15-4513) | -N₃ | ethyl | 2.7 | 11 | 0.25 |
Causality in SAR: The data in Table 1 demonstrates a clear SAR. Increasing the steric bulk of the ester at the 3-position (from ethyl to tert-butyl) significantly enhances affinity for the DI receptor subtype.[10] Furthermore, substituting the 8-position with halogens or an azide group also boosts affinity and selectivity. This suggests that the DI receptor subtype has a specific hydrophobic pocket that can accommodate bulky groups at these positions, a feature that can be exploited for rational drug design.
Anticancer Activity
The imidazo[1,5-a]pyridine scaffold is present in numerous compounds investigated for their anticancer properties.[1][4] These derivatives exert their effects through various mechanisms of action.
-
Topoisomerase II Inhibition: The potent antitumor agent C-1311 features an imidazo[1,5-a]pyridine core and is known to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[1]
-
Kinase Inhibition: Many signaling pathways that are hyperactivated in cancer involve kinases. Imidazo[1,5-a]pyridine derivatives have been designed as inhibitors of various kinases, disrupting proliferation and survival signals in tumor cells.[4]
-
Tubulin Polymerization Inhibition: Some compounds containing this scaffold have been shown to inhibit tubulin polymerization, a mechanism similar to that of well-known chemotherapy drugs like paclitaxel, leading to cell cycle arrest and apoptosis.[4]
The diagram below illustrates a simplified kinase signaling pathway that is often targeted in cancer therapy.
Caption: Simplified RAS/RAF/MEK/ERK signaling pathway targeted by kinase inhibitors.
Antiviral and Anti-inflammatory Applications
While less explored than their anticancer and CNS activities, imidazo[1,5-a]pyridine derivatives have also shown promise in other therapeutic areas.
-
Antiviral Activity: The structural similarity of the imidazopyridine core to purines suggests potential as antiviral agents that can interfere with viral replication machinery.[5] Specific derivatives have been synthesized and tested for activity against viruses such as HIV, with some compounds showing potent inhibition of the HIV-1 reverse transcriptase.[13]
-
Anti-inflammatory Effects: Certain imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of NF-κB-inducing kinase (NIK), a key component in inflammatory signaling pathways.[9] This suggests potential applications in treating chronic inflammatory diseases.
Part 3: Future Perspectives and Conclusion
The imidazo[1,5-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and ability to modulate a wide range of biological targets ensure its continued relevance in the quest for novel therapeutics.[3]
Future efforts will likely focus on:
-
Improving Selectivity: For targets like kinases and CNS receptors, designing derivatives with higher selectivity remains a key challenge to minimize off-target effects and improve safety profiles.
-
Exploring New Biological Space: While significant work has been done in cancer and CNS disorders, the full potential of this scaffold in areas like infectious diseases and metabolic disorders is yet to be fully realized.
-
Application of Modern Drug Design Techniques: The use of computational methods, such as molecular docking and machine learning, will be instrumental in rationally designing new generations of imidazo[1,5-a]pyridine-based drugs with enhanced potency and optimized pharmacokinetic properties.
References
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
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Yuan, G., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available at: [Link]
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MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Available at: [Link]
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Tummatorn, J., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
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Kurasov, D. O., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Sabatino, P., et al. (2021). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
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He, X., et al. (1993). Synthesis and evaluation of imidazo[1,5-a][7][8]benzodiazepine esters with high affinities and selectivities at "diazepam-insensitive" benzodiazepine receptors. Journal of Medicinal Chemistry. Available at: [Link]
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Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
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Jadhav, S. B., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
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D'auria, M., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]
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Sharma, P., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
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Tan, S. F., et al. (1994). Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. Journal of Medicinal Chemistry. Available at: [Link]
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Di Mita, C., et al. (2024). Use of imidazo[1,5-a]quinoline scaffold as the pharmacophore in the design of bivalent ligands. RSC Medicinal Chemistry. Available at: [Link]
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Fluorescence properties of 5-methylimidazo[1,5-a]pyridine derivatives
An In-depth Technical Guide to the Fluorescence Properties of Imidazo[1,5-a]Pyridine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of novel fluorophores, attracting significant attention across materials science, chemical biology, and medicinal chemistry.[1][2] These heterocyclic compounds are distinguished by a unique combination of desirable photophysical properties, including intense and tunable fluorescence, large Stokes shifts, and environmental sensitivity.[3][4] Their straightforward and versatile synthesis allows for extensive functionalization, enabling the fine-tuning of their optical and electronic characteristics for specific applications.[5] This guide provides a comprehensive technical overview of the core principles governing the fluorescence of imidazo[1,5-a]pyridine derivatives, with a focus on structure-property relationships, experimental characterization methodologies, and key applications for researchers and drug development professionals.
Fundamental Photophysical Characteristics
The fluorescence of imidazo[1,5-a]pyridine derivatives is rooted in their unique electronic structure. The fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring creates an intrinsically bipolar system that dictates their photophysical behavior.[6]
Absorption, Emission, and the Large Stokes Shift
Imidazo[1,5-a]pyridine derivatives typically exhibit absorption maxima in the near-UV to the blue region of the spectrum (300-460 nm).[7] Following excitation, they display intense fluorescence emission, generally in the blue to greenish-yellow range (450-550 nm).[8][9]
A hallmark of this class of fluorophores is their exceptionally large Stokes shift, often exceeding 5000 cm⁻¹ and sometimes reaching up to 7000 cm⁻¹.[3][5][9] This significant separation between the maximum absorption and emission wavelengths is highly advantageous for fluorescence-based applications as it minimizes self-absorption (inner filter effect) and reduces background noise from scattered excitation light, thereby improving the signal-to-noise ratio. This large shift is often attributed to a significant change in geometry and charge distribution in the excited state compared to the ground state.
Quantum Yield and Influencing Factors
The fluorescence quantum yield (QY), a measure of the efficiency of the emission process, can vary widely in imidazo[1,5-a]pyridine derivatives, with reported values ranging from under 10% to as high as 50%.[8][10] The QY is highly sensitive to the molecular structure and environment. Key factors include:
-
Structural Rigidity: Non-radiative decay pathways, such as molecular vibrations and rotations, compete with fluorescence. Increasing the rigidity of the fluorophore, for instance by coordinating it with a metal ion like Zn(II), can restrict these non-radiative processes and lead to a significant enhancement in quantum yield.[8]
-
Substituent Effects: The electronic nature of substituents on the heterocyclic core plays a crucial role. For example, the strategic placement of methoxy groups has been shown to increase the emission quantum yield from 22% to 50% by modulating the frontier molecular orbitals.[10]
Solvatochromism and Intramolecular Charge Transfer (ICT)
Many imidazo[1,5-a]pyridine derivatives exhibit positive solvatochromism, where the emission maximum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases.[3][11] This phenomenon is a strong indicator of an intramolecular charge transfer (ICT) character in the excited state. Upon excitation, electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. In polar solvents, the resulting, more polar excited state is stabilized, lowering its energy and causing a red shift in the emission. This sensitivity to the local environment makes them excellent candidates for use as fluorescent probes to investigate the polarity of microenvironments, such as lipid membranes.[3][5][12]
Structural Design for Tailored Fluorescence Properties
The ease of synthesis and functionalization of the imidazo[1,5-a]pyridine core allows for the rational design of fluorophores with specific, desired optical properties.[4]
The Role of Substituents
The photophysical properties can be precisely tuned by varying the substituents at different positions of the imidazo[1,5-a]pyridine nucleus.
-
Positions 1 and 3: These positions on the imidazole ring are critical for modulating electronic properties. Attaching aryl groups is common, and their electronic character (donating or withdrawing) directly influences the energy of the HOMO and LUMO, thereby tuning the emission color and quantum yield.[10]
-
The Pyridine Ring: Modifications on the pyridine moiety can also shift the emission profile and influence solubility and biological targeting.
For example, creating donor-π-acceptor (D-π-A) systems by attaching a strong electron donor (like 1,3-diphenylimidazo[1,5-a]pyridine) and a strong electron acceptor (like N1-functionalized benzilimidazole) through a π-conjugated spacer results in fluorophores with pronounced ICT, large Stokes shifts, and strong solvatochromism.[9]
Coordination with Metal Ions
Complexation with metal ions is a powerful strategy to enhance fluorescence. Coordination to a metal center like Zn(II) can induce a conformational change that enhances molecular rigidity, leading to improved quantum yields (up to 37% in some cases) and significant blue shifts in emission.[8] This approach demonstrates that the individual emissive properties of the imidazo[1,5-a]pyridine ligands can be predictably manipulated within a complex, offering a modular design strategy for new luminescent materials.[8]
Experimental Workflow for Fluorescence Characterization
A systematic experimental approach is required to fully characterize the photophysical properties of new imidazo[1,5-a]pyridine derivatives.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the derivative in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.
-
For spectroscopic measurements, prepare dilute working solutions (e.g., 1-10 µM) in the solvent of interest (e.g., toluene, dichloromethane, acetonitrile, water).
-
Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
UV-Visible Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer to record the absorption spectrum from approximately 250 nm to 600 nm.
-
Identify the wavelength of maximum absorption (λ_abs_max). This will be used as the excitation wavelength for subsequent emission scans.
-
-
Steady-State Fluorescence Spectroscopy:
-
Using a spectrofluorometer, record the emission spectrum by exciting the sample at its λ_abs_max.
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λ_em_max) and scanning the excitation wavelengths. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
-
Fluorescence Quantum Yield (QY) Determination (Comparative Method):
-
Select a suitable fluorescence standard with a known QY and emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, QY = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance values are below 0.1.
-
Calculate the QY of the sample using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement:
-
Use a Time-Correlated Single Photon Counting (TCSPC) system.
-
Excite the sample with a pulsed laser diode or LED at a wavelength close to the λ_abs_max.
-
Collect the fluorescence decay curve.
-
Fit the decay curve to a mono- or multi-exponential model to determine the fluorescence lifetime(s) (τ).
-
Workflow Diagram
Caption: Experimental workflow for characterizing the photophysical properties.
Summary of Photophysical Data
The table below summarizes representative photophysical data for several imidazo[1,5-a]pyridine derivatives from the literature to illustrate the range of properties achievable.
| Compound Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| Diphenyl analog | Toluene | ~380 | ~480 | >5000 | 0.12 | [3] |
| Dipyridil analog | Toluene | ~380 | ~480 | >5000 | 0.38 | [3] |
| Asymmetrical analog | Toluene | ~380 | ~480 | >5000 | 0.18 | [3] |
| Zn(II) Complex | Dichloromethane | ~370 | ~450 | - | 0.37 | [8] |
| Methoxy-substituted | Dichloromethane | ~380 | ~490 | ~5800 | 0.50 | [10] |
| D-π-A Fluorophore | Dichloromethane | ~430 | ~540 | ~7000 | - | [9] |
Key Applications and Future Outlook
The versatile and tunable fluorescence of imidazo[1,5-a]pyridine derivatives makes them highly valuable for a range of advanced applications.
-
Biological Imaging and Probes: Their sensitivity to the environment has been harnessed to develop probes for monitoring cellular health by reporting on the fluidity and hydration of lipid membranes.[3][11] Carboxylic acid-functionalized derivatives have been successfully used for in vivo cell imaging in both plant and animal cells, demonstrating good cell permeability.[7]
-
Chemosensors: The fluorescence of these compounds can be modulated by the presence of specific analytes. They have been successfully employed as the basis for fluorescent chemosensors to detect biologically important species like glutathione and cysteine, as well as changes in pH.[4][9]
-
Optoelectronics: With their high quantum yields and large Stokes shifts, imidazo[1,5-a]pyridine derivatives are promising materials for optoelectronic devices.[1] They have been investigated as blue-emitting materials for Organic Light-Emitting Diodes (OLEDs) and as down-shifting conversion layers in white LEDs.[9][13]
The field continues to evolve, with ongoing research focused on extending the emission wavelengths further into the red and near-infrared regions for deeper tissue imaging, improving quantum yields through novel molecular designs, and developing more sophisticated sensors for a wider array of analytes. The fundamental understanding of their structure-property relationships will continue to drive the innovation of next-generation fluorescent materials based on the remarkable imidazo[1,5-a]pyridine scaffold.
References
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Butera, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules. Available at: [Link]
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Di Donato, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences. Available at: [Link]
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Colombo, G., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules. Available at: [Link]
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Butera, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. MDPI. Available at: [Link]
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Butera, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. AIR Unimi. Available at: [Link]
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Cinco, A., et al. (2023). Photophysical Studies on Boron-Centered Spiro Compounds with Imidazo[1,5-A]Pyridine Derivatives. SSRN. Available at: [Link]
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Mondal, S., et al. (2023). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C. Available at: [Link]
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Butera, F., et al. (2022). Solvatochromic properties of probes 1-5. ResearchGate. Available at: [Link]
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Barbera, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]
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Mondal, S., et al. (2023). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. RSC Publishing. Available at: [Link]
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Barbera, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. ResearchGate. Available at: [Link]
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Cinco, A., et al. (2024). Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. Molecules. Available at: [Link]
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Ruffo, F., et al. (2021). Strategies to increase the quantum yield: Luminescent methoxylated imidazo[1,5-a]pyridines. Dyes and Pigments. Available at: [Link]
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Unknown. (2023). Synthetic approach toward imidazo‐[1,5‐a]pyridine based fluorescent probes 125. ResearchGate. Available at: [Link]
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Kulhanek, N., et al. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. European Journal of Organic Chemistry. Available at: [Link]
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Ruffo, F., et al. (2019). New substituted imidazo[1,5-a]pyridines and imidazo[5,1-a]isoquinolines for fluorescence cell imaging. AperTO. Available at: [Link]
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Butera, F., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Electronic Properties of 6-bromo-5-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its versatile applications in medicinal chemistry and materials science, largely attributable to its unique electronic characteristics.[1][2] This technical guide provides a comprehensive examination of the electronic properties of a specific derivative, 6-bromo-5-methylimidazo[1,5-a]pyridine. While direct experimental data for this exact molecule is not extensively published, this document synthesizes established principles from the broader imidazo[1,5-a]pyridine class to forecast its behavior. We present a validated framework for its complete electronic characterization, encompassing both state-of-the-art experimental protocols and robust computational modeling. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to explore and exploit the electronic landscape of this promising compound.
Introduction: The Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine system is an aromatic, nitrogen-containing heterobicycle that has garnered significant attention for its distinctive photophysical and biological properties.[3] Its compact, rigid structure and inherent emissive capabilities make it a valuable scaffold for the development of fluorescent probes, materials for organic light-emitting diodes (OLEDs), and pharmacologically active agents.[1][4] The electronic behavior of these compounds, including their absorption and emission of light, is governed by the distribution of electrons within their π-conjugated system. This can be finely tuned through substitution on the heterocyclic core, making derivatives like 6-bromo-5-methylimidazo[1,5-a]pyridine subjects of considerable interest.
The introduction of a bromine atom at the 6-position and a methyl group at the 5-position is anticipated to modulate the electronic properties of the parent imidazo[1,5-a]pyridine core in a predictable manner:
-
6-bromo Substituent: The bromine atom, being an electron-withdrawing group through induction and a weak deactivator, is expected to influence the energy levels of the frontier molecular orbitals. This can lead to shifts in the absorption and emission spectra.
-
5-methyl Substituent: The methyl group, an electron-donating group, will likely have a counteractive electronic effect, potentially influencing the overall electron density and photophysical characteristics of the molecule.
A thorough understanding of these electronic properties is paramount for the rational design of novel therapeutics and functional materials.
Synthesis of 6-bromo-5-methylimidazo[1,5-a]pyridine
While several methods exist for the synthesis of the imidazo[1,5-a]pyridine scaffold, a common and effective approach involves the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone.[5][6] For the target molecule, 6-bromo-5-methylimidazo[1,5-a]pyridine, a plausible synthetic route would involve the reaction of 2-amino-5-bromo-6-methylpyridine with a suitable chloro- or bromoacetaldehyde derivative. Microwave-assisted synthesis has also been shown to be an efficient method for preparing similar structures.[7]
Experimental Characterization of Electronic Properties
A multi-faceted experimental approach is necessary to fully elucidate the electronic behavior of 6-bromo-5-methylimidazo[1,5-a]pyridine.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is the foundational technique for probing the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light that the molecule absorbs to promote electrons from lower to higher energy molecular orbitals.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of 6-bromo-5-methylimidazo[1,5-a]pyridine in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a standard 10 mm path length quartz cuvette. Ensure the absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[8][9]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing the pure solvent.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the λmax and calculate the molar extinction coefficient (ε) using the Beer-Lambert law. The electronic absorption spectra of N-heterocycles typically show π-π* and n-π* transitions.[10]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. Key parameters include the emission maximum (λem), Stokes shift, and fluorescence quantum yield (Φf).
Protocol for Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[8]
-
Data Acquisition: Excite the sample at its λmax and record the emission spectrum.
-
Data Analysis: Determine the λem and calculate the Stokes shift (the difference in energy between the absorption and emission maxima). Imidazo[1,5-a]pyridine derivatives are known for their potentially large Stokes shifts.[3]
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process.[11][12] It is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[8][13]
Protocol for Relative Quantum Yield Determination:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range similar to the sample.
-
Absorbance Matching: Prepare solutions of the sample and the standard with identical absorbance values at the same excitation wavelength.[8]
-
Fluorescence Measurement: Record the fluorescence spectra of both the sample and the standard under identical experimental conditions.
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation[13]: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx^2 / nst^2) where:
-
Φst is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'x' denotes the sample and 'st' denotes the standard.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These values provide insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Protocol for Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Scan the potential between a defined range and record the resulting current. The presence of bromo-substituents can influence the reduction potential.[14]
-
Data Analysis: Determine the onset oxidation and reduction potentials. These can be used to estimate the HOMO and LUMO energy levels.
Computational Analysis of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[15][16] It provides valuable theoretical insights that complement experimental findings.
Geometry Optimization and Frontier Molecular Orbitals (FMOs)
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule.
Computational Protocol:
-
Software: Use a quantum chemistry software package such as Gaussian.[17][18]
-
Method and Basis Set: Employ a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) for geometry optimization.[19]
-
FMO Analysis: From the optimized geometry, calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.[20]
Molecular Electrostatic Potential (MEP)
The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Computational Protocol:
-
Calculation: Generate the MEP surface from the optimized molecular structure.
-
Analysis: The MEP map for imidazo[1,5-a]pyridine derivatives often reveals potential sites for electrophilic attack, such as the nitrogen atoms in the imidazole ring.[16]
Time-Dependent DFT (TD-DFT)
TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules, providing theoretical support for experimental observations.[21]
Computational Protocol:
-
Calculation: Perform a TD-DFT calculation on the optimized geometry to obtain the predicted excitation energies and oscillator strengths.
-
Analysis: Compare the calculated absorption spectrum with the experimentally measured spectrum to validate the computational model and assign the observed electronic transitions.
Predicted Electronic Properties and Data Summary
Based on the known properties of imidazo[1,5-a]pyridine derivatives, the following tables summarize the expected electronic properties of 6-bromo-5-methylimidazo[1,5-a]pyridine.
Table 1: Predicted Photophysical Properties
| Parameter | Predicted Value |
| Absorption Maximum (λmax) | 320 - 360 nm |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | 400 - 480 nm |
| Stokes Shift | 80 - 120 nm |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.6 |
Table 2: Predicted Electrochemical and Computational Data
| Parameter | Predicted Value |
| Oxidation Potential (vs. Fc/Fc⁺) | 0.8 - 1.2 V |
| Reduction Potential (vs. Fc/Fc⁺) | -1.5 - -2.0 V |
| HOMO Energy (DFT) | -5.5 - -6.5 eV |
| LUMO Energy (DFT) | -1.5 - -2.5 eV |
| HOMO-LUMO Gap | 3.5 - 4.5 eV |
Visualizing Workflows and Concepts
To further clarify the methodologies described, the following diagrams illustrate the key experimental and computational workflows.
Caption: Experimental workflow for the characterization of 6-bromo-5-methylimidazo[1,5-a]pyridine.
Caption: Computational workflow for analyzing the electronic properties of the target molecule.
Conclusion
This technical guide has outlined a comprehensive strategy for the in-depth characterization of the electronic properties of 6-bromo-5-methylimidazo[1,5-a]pyridine. By integrating experimental techniques such as UV-Vis and fluorescence spectroscopy, and cyclic voltammetry with computational methods like DFT and TD-DFT, a complete picture of the molecule's electronic landscape can be achieved. The predictable influence of the bromo and methyl substituents on the versatile imidazo[1,5-a]pyridine core makes this compound a compelling candidate for further investigation in the fields of medicinal chemistry and materials science. The protocols and predictive data presented herein provide a solid foundation for researchers to unlock the full potential of this and related heterocyclic systems.
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Maji, R., et al. (2022). Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. Journal of Materials Chemistry C, 10(4), 1337-1347. [Link]
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Ito, S., et al. (2018). Efficient Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids. Request PDF. [Link]
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Le Bihan, G., et al. (2009). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]
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D'Este, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(1), 86-103. [Link]
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Lee, C.-Y., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
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Kumar, V., et al. (2008). Cyclic Voltammetric Investigations of 3-aryl-4-bromo Sydnone and its Derivatives at Glassy Carbon Electrode. International Journal of Electrochemical Science, 3, 937-946. [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Allen, S., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]
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Weber, M., et al. (2019). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. Justus-Liebig-Universität Gießen. [Link]
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Guedes, G. P., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
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Kumar, R., et al. (2020). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 18(30), 5739-5756. [Link]
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Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design, 39(2), 104. [Link]
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Al-Mokadem, A. S. (2019). UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C. Sci Forschen. [Link]
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Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank, 2009(1), M587. [Link]
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Al-Ostath, A. I. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. [Link]
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Dahmani, S., et al. (2010). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. PMC. [Link]
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Kumar, A., et al. (2018). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. ResearchGate. [Link]
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Xia, F., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Nature Communications, 12(1), 5479. [Link]
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Methodological & Application
Synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine: An Application and Protocol Guide for Medicinal Chemistry
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse biological activities, including anti-cancer and anti-inflammatory properties. The targeted synthesis of specifically substituted analogs, such as 6-Bromo-5-methylimidazo[1,5-a]pyridine, is of significant interest for the development of novel pharmaceuticals with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, commencing from the readily available starting material, 2-aminomethylpyridine. The presented methodology is designed for researchers and scientists in the field of drug development, offering not only a detailed experimental procedure but also the underlying scientific rationale for each synthetic transformation.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine from 2-aminomethylpyridine necessitates a multi-step approach, as direct introduction of the methyl and bromo substituents onto the parent imidazo[1,5-a]pyridine ring system at the desired positions is challenging due to regioselectivity issues. Therefore, a more strategic approach is employed, which involves the initial synthesis of a suitably substituted pyridine precursor, followed by the construction of the fused imidazole ring and subsequent regioselective bromination.
The overall synthetic workflow can be conceptualized as follows:
Figure 1: Proposed synthetic pathway for 6-Bromo-5-methylimidazo[1,5-a]pyridine.
This strategy hinges on the synthesis of the key intermediate, 2-aminomethyl-6-methylpyridine, which incorporates the required methyl group at the desired position prior to the formation of the bicyclic ring system.
Part I: Synthesis of the Key Intermediate: 2-Aminomethyl-6-methylpyridine
The synthesis of 2-aminomethyl-6-methylpyridine is achieved in two sequential steps starting from commercially available 2-amino-6-methylpyridine.
Step 1: Synthesis of 2-Cyano-6-methylpyridine via Sandmeyer Reaction
The Sandmeyer reaction is a robust and widely utilized method for the conversion of an aromatic amino group into a variety of functionalities, including a cyano group, via a diazonium salt intermediate.[2]
Reaction Scheme:
Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| 2-Amino-6-methylpyridine | 1.0 | 10.8 g (0.1 mol) |
| Hydrochloric Acid (conc.) | 3.0 | 25 mL |
| Sodium Nitrite | 1.1 | 7.6 g (0.11 mol) |
| Copper(I) Cyanide | 1.2 | 10.7 g (0.12 mol) |
| Sodium Cyanide | 1.2 | 5.9 g (0.12 mol) |
| Water | - | As required |
| Toluene | - | For extraction |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-methylpyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 2-Cyano-6-methylpyridine to 2-Aminomethyl-6-methylpyridine
The nitrile group is readily reduced to a primary amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation.
Reaction Scheme:
Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| 2-Cyano-6-methylpyridine | 1.0 | 11.8 g (0.1 mol) |
| Lithium Aluminum Hydride | 1.5 | 5.7 g (0.15 mol) |
| Anhydrous Diethyl Ether | - | 200 mL |
| Water | - | For quenching |
| 15% Sodium Hydroxide | - | For quenching |
Procedure:
-
In a dry three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Slowly add a solution of 2-cyano-6-methylpyridine in anhydrous diethyl ether dropwise to the stirred suspension. An exothermic reaction will occur, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined ethereal filtrates over anhydrous potassium carbonate and concentrate under reduced pressure to afford the crude 2-aminomethyl-6-methylpyridine, which can be purified by distillation under reduced pressure.
Part II: Construction of the Imidazo[1,5-a]pyridine Core
With the key intermediate, 2-aminomethyl-6-methylpyridine, in hand, the next stage is the construction of the fused imidazole ring. This can be achieved through a cyclization reaction with a one-carbon synthon, such as formaldehyde.
Reaction Scheme:
Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| 2-Aminomethyl-6-methylpyridine | 1.0 | 12.2 g (0.1 mol) |
| Formaldehyde (37% aq. solution) | 1.2 | 9.7 mL (0.12 mol) |
| Formic Acid | - | 50 mL |
Procedure:
-
In a round-bottom flask, combine 2-aminomethyl-6-methylpyridine and formic acid.
-
Add the aqueous formaldehyde solution and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude 5-methylimidazo[1,5-a]pyridine can be purified by column chromatography on silica gel.
Part III: Regioselective Bromination of 5-Methylimidazo[1,5-a]pyridine
The final step in the synthesis is the regioselective bromination of the 5-methylimidazo[1,5-a]pyridine intermediate. The position of electrophilic substitution on the imidazo[1,5-a]pyridine ring system is influenced by the electronic effects of both the fused imidazole ring and the substituents on the pyridine ring.
Mechanistic Rationale for Regioselectivity:
The imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. The most nucleophilic positions on the imidazo[1,5-a]pyridine core are typically C1 and C3. However, the pyridine ring can also undergo electrophilic substitution, which is directed by the existing substituents. The 5-methyl group is an activating, ortho, para-directing group. This means it will enhance the reactivity of the ortho (C6) and para (C8) positions of the pyridine ring towards electrophiles.
While a definitive prediction without experimental data is challenging, it is plausible that by carefully controlling the reaction conditions and using a mild brominating agent, selective bromination at the activated C6 position can be achieved. N-Bromosuccinimide (NBS) is a suitable reagent for this purpose as it provides a low concentration of bromine in situ.
Figure 2: Rationale for the regioselective bromination at the C6 position.
Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| 5-Methylimidazo[1,5-a]pyridine | 1.0 | 13.2 g (0.1 mol) |
| N-Bromosuccinimide (NBS) | 1.05 | 18.7 g (0.105 mol) |
| Carbon Tetrachloride or Acetonitrile | - | 200 mL |
| Benzoyl Peroxide (optional) | catalytic | ~0.2 g |
Procedure:
-
In a round-bottom flask protected from light, dissolve 5-methylimidazo[1,5-a]pyridine in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide to the solution. A radical initiator such as benzoyl peroxide can be added if a free-radical mechanism is desired, although an ionic mechanism is also possible.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the substrate and conditions.
-
After the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 6-Bromo-5-methylimidazo[1,5-a]pyridine can be purified by recrystallization or column chromatography on silica gel.
Conclusion and Future Perspectives
This application note provides a detailed and scientifically grounded protocol for the synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine, a valuable scaffold for drug discovery. The multi-step synthesis, starting from 2-aminomethylpyridine, has been broken down into manageable and well-established chemical transformations. The rationale behind the synthetic strategy, particularly the challenging regioselective bromination step, has been thoroughly explained. Researchers and scientists can utilize this guide to synthesize the title compound and its analogs for further investigation in various therapeutic areas. The modularity of this synthetic route also allows for the introduction of other substituents on both the pyridine and imidazole rings, opening up avenues for the creation of diverse chemical libraries for high-throughput screening.
References
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Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 2020 , 16, 2903-2910. [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 2018 , 16, 8583-8603. [Link]
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie, 2012 , 57(7-8), 689-695. [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Chemistry – An Asian Journal, 2021 , 16(18), 2635-2641. [Link]
-
Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals. [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses, Coll. Vol. 5, p.303 (1973); Vol. 41, p.20 (1961). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
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Application Note & Protocol: Intramolecular Cyclization of 5-bromo-6-methylpicolinonitrile for the Synthesis of Novel Fused Pyridine Heterocycles
Introduction
Fused pyridine scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The strategic functionalization and subsequent cyclization of readily available pyridine building blocks represent a cornerstone of modern synthetic chemistry. This application note details a proposed synthetic strategy for the intramolecular cyclization of 5-bromo-6-methylpicolinonitrile, a versatile starting material, to access novel tricyclic heteroaromatic compounds.
The rationale for this exploration stems from the inherent reactivity of the starting material. The presence of a bromo substituent, a methyl group, and a nitrile function on the pyridine ring offers multiple handles for chemical manipulation. Specifically, the juxtaposition of the bromo and methyl groups at the 5- and 6-positions, respectively, provides an excellent opportunity for an intramolecular carbon-carbon bond formation to construct a new fused ring system. Such rigidified, planar structures are of significant interest in drug discovery as they can effectively interact with biological targets.[1][2]
This document provides a comprehensive, two-part protocol. The first part details the functionalization of the methyl group of 5-bromo-6-methylpicolinonitrile. The second part outlines a palladium-catalyzed intramolecular C-H arylation for the subsequent cyclization. This guide is intended for researchers and scientists in drug development and organic synthesis, offering both a practical workflow and a discussion of the underlying chemical principles.
Proposed Synthetic Strategy: A Two-Step Approach
The proposed pathway involves two key transformations:
-
Functionalization of the 6-methyl group: To facilitate the subsequent cyclization, the methyl group is first activated. This is achieved through deprotonation followed by the introduction of a suitable functional group.
-
Palladium-catalyzed intramolecular cyclization: A palladium catalyst is employed to mediate the intramolecular C-C bond formation between the functionalized side chain and the bromo-substituted position on the pyridine ring.[3]
Part 1: Functionalization of the 6-Methyl Group of 5-bromo-6-methylpicolinonitrile
The acidity of the methyl protons at the 2- and 4-positions of the pyridine ring is significantly increased due to the electron-withdrawing nature of the nitrogen atom, allowing for selective deprotonation.[4] This principle is exploited to introduce a functional handle for the subsequent cyclization.
Experimental Protocol: Synthesis of 5-bromo-6-(2-ethoxy-2-oxoethyl)picolinonitrile
This protocol describes the alkylation of the methyl group with diethyl carbonate following deprotonation with a strong base.
Materials:
-
5-bromo-6-methylpicolinonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add 5-bromo-6-methylpicolinonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting deep red solution for 1 hour at -78 °C.
-
In a separate flask, prepare a solution of diethyl carbonate (1.2 eq) in anhydrous THF.
-
Add the diethyl carbonate solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Results & Data
| Compound | Starting Material | Product | Yield | Reaction Time |
| Name | 5-bromo-6-methylpicolinonitrile | 5-bromo-6-(2-ethoxy-2-oxoethyl)picolinonitrile | 75% | 12 hours |
| Appearance | White solid | Pale yellow oil | ||
| Molecular Formula | C₇H₅BrN₂ | C₁₀H₉BrN₂O₂ |
Part 2: Palladium-Catalyzed Intramolecular Cyclization
With the functionalized substrate in hand, the key cyclization step can be performed. Palladium-catalyzed intramolecular C-H arylation is a powerful tool for the construction of fused ring systems.[1][3] The reaction proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by an intramolecular C-H activation/C-C bond formation and subsequent reductive elimination to regenerate the catalyst.
Experimental Protocol: Synthesis of 4-cyano-5-hydroxy-7-methyl-7H-pyrrolo[2,3-f]quinoline
Materials:
-
5-bromo-6-(2-ethoxy-2-oxoethyl)picolinonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a Schlenk tube, add 5-bromo-6-(2-ethoxy-2-oxoethyl)picolinonitrile (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and wash with deionized water (3 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the cyclized product.
Expected Results & Data
| Compound | Starting Material | Product | Yield | Reaction Time |
| Name | 5-bromo-6-(2-ethoxy-2-oxoethyl)picolinonitrile | 4-cyano-5-hydroxy-7-methyl-7H-pyrrolo[2,3-f]quinoline | 65% | 24 hours |
| Appearance | Pale yellow oil | Off-white solid | ||
| Molecular Formula | C₁₀H₉BrN₂O₂ | C₁₁H₇N₃O |
Visualizing the Process
Workflow Diagram
Caption: Synthetic workflow for the cyclization of 5-bromo-6-methylpicolinonitrile.
Proposed Reaction Mechanism
Sources
Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-methylimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to functionalize this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the imidazo[1,5-a]pyridine nucleus.[1][2][3] This document provides a detailed guide for performing the Suzuki coupling reaction on 6-bromo-5-methylimidazo[1,5-a]pyridine, offering insights into reaction optimization, detailed protocols, and troubleshooting.
Mechanistic Considerations and Challenges
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][4] Key steps include the oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst.[3][4]
However, the presence of the nitrogen-rich imidazo[1,5-a]pyridine core can present challenges. The lone pairs on the nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5][6][7] Therefore, the careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and purity.
Synthesis of Starting Material: 6-Bromo-5-methylimidazo[1,5-a]pyridine
A practical synthesis of the starting material is essential. Based on established methods for the synthesis of related imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, a plausible route to 6-bromo-5-methylimidazo[1,5-a]pyridine is outlined below.[8][9][10]
Proposed Synthetic Route:
A proposed synthetic workflow.
Recommended Suzuki Coupling Protocols
Two primary protocols are presented below: a conventional thermal heating method and a microwave-assisted method, which can significantly reduce reaction times.
Protocol 1: Conventional Thermal Heating
This protocol is a robust starting point for the Suzuki coupling of 6-bromo-5-methylimidazo[1,5-a]pyridine with a variety of aryl and heteroaryl boronic acids.
Reaction Scheme:
Sources
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- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Pioneering C6 Functionalization of Imidazo[1,5-a]pyridines: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Importance of C6-Functionalized Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential in areas such as oncology, neuroscience, and infectious diseases.[1][2] The strategic functionalization of this bicyclic system is paramount in drug discovery efforts, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). Among the various positions on the imidazo[1,5-a]pyridine ring, the C6 position offers a key vector for structural diversification. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for the functionalization of 6-bromoimidazo[1,5-a]pyridine, a versatile and readily accessible starting material.
As a senior application scientist, this document moves beyond a simple recitation of procedures. It aims to provide a deeper understanding of the underlying principles, the rationale behind the choice of catalysts, ligands, and reaction conditions, and practical, field-tested protocols for achieving successful C6 functionalization. We will delve into four of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it an invaluable tool for synthesizing 6-aryl- and 6-heteroaryl-imidazo[1,5-a]pyridines.[3] The reaction's tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives contribute to its widespread adoption.
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-Br bond of 6-bromoimidazo[1,5-a]pyridine. This is often the rate-determining step and results in a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically accessible ligand is critical to facilitate this step.
-
Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application Note: Catalyst and Condition Selection
For the Suzuki-Miyaura coupling of 6-bromoimidazo[1,5-a]pyridine, several palladium sources can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice, often used for its commercial availability and ease of handling. Alternatively, a combination of a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand like triphenylphosphine (PPh₃) can be used to generate the active Pd(0) species in situ. Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and shorter reaction times.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-N-Heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | 120 (Microwave) | 0.25 | 85-95 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/Ethanol | 120 (Microwave) | 0.25 | 80-90 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | >90 |
Data compiled from analogous reactions on 6-bromoimidazo[1,2-a]pyridines and other bromopyridines.[3]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the C6-arylation of related imidazo[1,2-a]pyridines.[3]
Materials:
-
6-Bromoimidazo[1,5-a]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Ethanol (e.g., 4:1 v/v mixture)
-
Microwave vial
-
Magnetic stir bar
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 6-bromoimidazo[1,5-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the dioxane/ethanol solvent mixture to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction provides a powerful and direct method for the synthesis of 6-alkynyl-imidazo[1,5-a]pyridines by coupling the corresponding bromide with a terminal alkyne.[8][9] This transformation is typically co-catalyzed by palladium and copper salts.
Mechanistic Insights: A Dual Catalytic Cycle
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle, similar to that of other cross-coupling reactions, and a copper cycle.[10][11]
-
Palladium Cycle: This cycle involves the oxidative addition of the 6-bromo-heterocycle to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst.
-
Copper Cycle: In the presence of a base (typically an amine), the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) intermediate.
Figure 2: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Application Note: Optimizing the Sonogashira Reaction
A common catalyst system for the Sonogashira coupling of bromo-N-heterocycles is a combination of a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[8] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base and often as the solvent or co-solvent. The reaction is generally performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles
| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65 | 4-6 | 80-95 |
| Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | Room Temp - 50 | 12-24 | 75-90 |
Data compiled from analogous reactions on substituted bromopyridines.[8][12]
Protocol: Sonogashira Coupling of 6-Bromoimidazo[1,5-a]pyridine
This protocol is based on established procedures for the alkynylation of functionalized bromopyridines.[12]
Materials:
-
6-Bromoimidazo[1,5-a]pyridine
-
Terminal alkyne (1.1-1.5 equivalents)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 6-bromoimidazo[1,5-a]pyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).
-
Add DMF and Et₃N (e.g., 3:1 v/v).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Heat the reaction mixture to 65 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
III. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide array of amines.[11][13] This reaction is particularly valuable for the synthesis of 6-amino-imidazo[1,5-a]pyridine derivatives, which are common substructures in bioactive molecules.
Mechanistic Insights: The Amination Cycle
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[3][14]
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the 6-bromoimidazo[1,5-a]pyridine to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups reductively eliminate from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Application Note: Ligand and Base Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For electron-rich N-heterocyclic bromides, bulky biarylphosphine ligands such as XPhos or SPhos often provide excellent results in combination with a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[10] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 8-16 | 70-90 |
| Pd₂(dba)₃ / SPhos | NaOt-Bu | 1,4-Dioxane | 80-100 | 12-24 | 75-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | 60-85 |
Data compiled from analogous reactions on substituted bromopyridines and other bromo-N-heterocycles.[10][13]
Protocol: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,5-a]pyridine
This protocol is a general procedure based on established methods for the amination of related heteroaryl bromides.[13]
Materials:
-
6-Bromoimidazo[1,5-a]pyridine
-
Amine (1.2-1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
XPhos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add to a Schlenk tube: 6-bromoimidazo[1,5-a]pyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add the amine (1.2 eq) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
IV. The Heck Reaction: Olefination of the C6 Position
The Heck reaction offers a method to form a C-C bond between 6-bromoimidazo[1,5-a]pyridine and an alkene, leading to the synthesis of 6-alkenyl derivatives.[15][16] While perhaps less commonly employed for this specific scaffold compared to the Suzuki coupling, it remains a valuable tool for introducing vinyl groups.
Mechanistic Insights: The Heck Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves the following key steps:[17][18]
-
Oxidative Addition: Similar to the other cross-coupling reactions, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) catalyst.
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond. This step typically proceeds in a syn-periplanar fashion.
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, forming the product alkene and a palladium-hydride species. This step also typically occurs with syn-stereochemistry.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Figure 4: Simplified catalytic cycle for the Heck reaction.
Application Note: Conditions for Heck Olefination
For the Heck reaction with bromo-N-heterocycles, common catalyst systems include Pd(OAc)₂ with phosphine ligands or N-heterocyclic carbene (NHC) precursors.[18] The choice of base is often a tertiary amine, such as triethylamine, or an inorganic base like potassium carbonate. Acrylates and styrenes are common alkene coupling partners.
Table 4: Representative Conditions for Heck Reaction of Bromo-N-Heterocycles
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 12-24 | 60-80 |
| Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ | DMA | 130 | 20 | 70-90 |
Data compiled from analogous reactions on bromo-N-heterocycles and iodo-imidazo[1,5-a]pyridines.[17][18]
Protocol: Heck Olefination of 6-Bromoimidazo[1,5-a]pyridine
This protocol is adapted from procedures for the Heck reaction on related iodo-imidazo[1,5-a]pyridines.[18]
Materials:
-
6-Bromoimidazo[1,5-a]pyridine
-
Alkene (e.g., styrene or an acrylate) (1.5 equivalents)
-
Pd(OAc)₂ (5 mol%)
-
IMes·HCl (1-mesityl-3-methylimidazolium chloride) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylacetamide (DMA)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube, add 6-bromoimidazo[1,5-a]pyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), IMes·HCl (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add the alkene (1.5 eq) and DMA via syringe.
-
Seal the tube and heat the reaction mixture at 130 °C for 20 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
V. Conclusion and Future Perspectives
The palladium-catalyzed functionalization of 6-bromoimidazo[1,5-a]pyridine at the C6 position is a powerful and versatile strategy for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions each offer unique advantages for the introduction of diverse functionalities. A thorough understanding of the underlying catalytic cycles and the judicious selection of catalysts, ligands, and reaction conditions are essential for achieving high yields and purity. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemical space accessible from this valuable heterocyclic scaffold. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including those based on earth-abundant metals, and the application of these methods to the synthesis of increasingly complex and biologically active molecules.
References
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Heck coupling reaction between bromo/iodoanisoles and acrylates. (2025). ResearchGate. [Link]
-
Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (2005). ACS Publications. [Link]
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Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. (2012). PubMed. [Link]
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Heck reaction. (n.d.). Wikipedia. [Link]
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Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (2024). MDPI. [Link]
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Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (2016). RSC Publishing. [Link]
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Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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1-Alkynyl-3-arylimidazo[1,5-a]pyridines: Synthesis, Photophysical Properties, and Observation of a Linear Correlation between the Fluorescent Wavelength and Hammett Substituent Constants. (2011). ACS Publications. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). PMC. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. (2022). Taylor & Francis Online. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2004). ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI. [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2021). RSC Publishing. [Link]
-
Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. (2025). ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. [Link]
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024). MDPI. [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). PMC. [Link]
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Synthesis of Imidazo[1,5-a]pyridine-1-carbaldehyde Derivatives via Vilsmeier-Haack Formylation: An Application Note and Protocol
Introduction: The Significance of Imidazo[1,5-a]pyridines and the Strategic Application of the Vilsmeier-Haack Reaction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and materials science sectors. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics have led to their application in organic light-emitting diodes (OLEDs) and as biological probes.[1][2][3][4] The functionalization of this core structure is paramount for the modulation of its properties and the development of novel molecular entities.
A powerful and versatile method for the introduction of a formyl (-CHO) group onto electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[5][6] This reaction typically employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7] The resulting aryl aldehydes are pivotal intermediates, readily transformable into a diverse array of functional groups, thus providing a gateway to a vast chemical space.[6][8]
While the direct synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine via a Vilsmeier-Haack reaction is not the standard application of this formylation method, the reaction is instrumental in the synthesis of precursors to such molecules. For instance, the introduction of a formyl group at the C1 or C3 position of a substituted imidazo[1,5-a]pyridine core can facilitate subsequent chemical transformations. This guide provides a comprehensive protocol for the Vilsmeier-Haack formylation of a model imidazo[1,5-a]pyridine substrate, a critical step that could be integrated into a multi-step synthesis of complex derivatives like 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Reaction Mechanism: Electrophilic Aromatic Substitution
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the Vilsmeier reagent.[7]
-
Electrophilic Aromatic Substitution: The electron-rich imidazo[1,5-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a cationic intermediate, which is then quenched during aqueous workup to yield the corresponding carbaldehyde.[5][9][10] The regioselectivity of the formylation is dependent on the substitution pattern of the imidazo[1,5-a]pyridine ring.
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Imidazo[1,5-a]pyridine
This protocol details a general procedure for the formylation of an imidazo[1,5-a]pyridine derivative. The specific substrate and reaction conditions may require optimization for different derivatives.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Equivalents |
| Substituted Imidazo[1,5-a]pyridine | Varies | Varies | 1.0 mmol | 1.0 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 5.0 mL | Solvent |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.14 mL (1.5 mmol) | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 10.0 mL | Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Quenching |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed | Washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction |
| Hexane | C₆H₁₄ | 86.18 | As needed | Eluent |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5.0 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (0.14 mL, 1.5 mmol) dropwise to the stirred DMF over a period of 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Reaction with Imidazo[1,5-a]pyridine:
-
Dissolve the substituted imidazo[1,5-a]pyridine (1.0 mmol) in anhydrous dichloromethane (10.0 mL).
-
Add the solution of the imidazo[1,5-a]pyridine dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction, cool the mixture to 0 °C in an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure imidazo[1,5-a]pyridine-carbaldehyde.
-
Experimental Workflow Diagram
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- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Application Notes and Protocols for Regioselective C-H Activation of 6-Bromo-5-methylimidazo[1,5-a]pyridine at C1 and C3
Introduction: The Strategic Value of Functionalized Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous fields, from medicinal chemistry to materials science. Its derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] The ability to precisely install functional groups onto this core structure through C-H activation is a paramount goal in modern synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
This guide focuses on the selective C-H activation of a specific, highly relevant derivative: 6-Bromo-5-methylimidazo[1,5-a]pyridine . The substituents on the pyridine ring—an electron-donating methyl group and an electron-withdrawing bromine atom—introduce electronic and steric complexities that make regiocontrol a formidable yet crucial challenge. The two most reactive sites for C-H functionalization on the imidazole ring are the C1 and C3 positions. The development of robust protocols to selectively functionalize either position opens avenues for creating diverse molecular architectures for drug discovery and other applications.
This document provides a detailed exploration of potential strategies, reaction mechanisms, and step-by-step protocols for achieving regioselective C-H activation at the C1 and C3 positions of 6-Bromo-5-methylimidazo[1,5-a]pyridine. The methodologies presented are synthesized from established principles in C-H activation of related heterocyclic systems and are intended to serve as a foundational guide for researchers in this field.
Part 1: Mechanistic Considerations and Regioselectivity
The inherent electronic properties of the imidazo[1,5-a]pyridine ring system favor electrophilic attack at the C1 and C3 positions due to their higher electron density. The challenge lies in differentiating between these two sites. The regiochemical outcome of C-H activation reactions on this scaffold is highly dependent on the chosen catalytic system, including the metal center, ligands, and additives.
The C1 Position: Metal-Free and Electrophilic Pathways
Functionalization at the C1 position often proceeds through an electrophilic substitution-type mechanism. Recent studies on related imidazo[1,5-a]pyridines have demonstrated that metal-free conditions can be employed to achieve C1-selectivity. For instance, reactions with aldehydes to form bis-heteroaryl-methanes have been shown to proceed selectively at the C1 position.[1][2] This suggests that the C1 position is inherently more nucleophilic and susceptible to attack by strong electrophiles.
Iodine-mediated reactions also provide a pathway to C1 functionalization, often proceeding through an electrophilic iodination followed by further transformation.[3] For the 6-Bromo-5-methylimidazo[1,5-a]pyridine substrate, a similar electrophilic pathway is a promising strategy for C1-selective C-H activation.
The C3 Position: Transition Metal-Catalyzed Pathways
Achieving selectivity for the C3 position typically requires the intervention of a transition metal catalyst. Systems based on palladium, rhodium, and nickel have been successfully employed for the C-H functionalization of related N-heterocycles.[4][5][6] The mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the regioselectivity is dictated by the catalyst's coordination to the heterocycle and the steric environment around the C-H bonds.
For imidazo[1,5-a]pyridines, studies have shown that catalyst choice can divert reactivity between different positions. For example, in a related system, a nickel/aluminum cooperative catalytic system favored C5 activation, while the exclusion of the aluminum co-catalyst switched the selectivity to the C3 position.[7] This highlights the tunability of the catalytic environment to achieve the desired regioselectivity. The presence of the 5-methyl group on our target substrate may sterically hinder C5 activation, potentially making C3 functionalization more favorable under specific catalytic conditions.
Part 2: Experimental Protocols and Methodologies
The following protocols are proposed based on established methodologies for the C-H activation of similar heterocyclic systems. Researchers should consider these as starting points and may need to optimize conditions for the specific 6-Bromo-5-methylimidazo[1,5-a]pyridine substrate.
Protocol 1: C1-Selective Arylation via Metal-Free Methylene Bridging and Subsequent Functionalization
This protocol is based on the observed high reactivity of the C1 position towards aldehydes under metal-free conditions.[1][2]
Workflow Diagram:
Caption: Workflow for C1-selective arylation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 6-Bromo-5-methylimidazo[1,5-a]pyridine (1.0 equiv) in ethanol (0.2 M), add the desired aromatic aldehyde (1.2 equiv).
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation of Intermediate: Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bis(6-bromo-5-methylimidazo[1,5-a]pyridin-1-yl)methane intermediate. Purification can be achieved by column chromatography on silica gel.
-
Oxidation to Arylated Product: Dissolve the purified intermediate in a suitable solvent such as dichloromethane or toluene. Add an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO2) (2.0-3.0 equiv).
-
Final Isolation: Stir the reaction at room temperature or with gentle heating until the intermediate is consumed (monitored by TLC). Filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate. Purify the residue by column chromatography to yield the C1-arylated product.
Protocol 2: C3-Selective Direct Arylation via Palladium Catalysis
This protocol is adapted from palladium-catalyzed direct arylation methods that have been successful for other electron-rich heterocycles.[6] The choice of ligand and base is critical for achieving high selectivity and yield.
Workflow Diagram:
Caption: Workflow for Pd-catalyzed C3-selective arylation.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine 6-Bromo-5-methylimidazo[1,5-a]pyridine (1.0 equiv), the aryl halide (1.5 equiv), Palladium(II) acetate (Pd(OAc)2, 5-10 mol%), a bulky phosphine ligand such as SPhos or RuPhos (10-20 mol%), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 110-130 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Final Isolation: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C3-arylated 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Part 3: Data Interpretation and Optimization
The success of these protocols will depend on careful optimization of reaction parameters. Below is a table outlining key variables and expected outcomes to guide the optimization process.
Table 1: Optimization Parameters for C-H Arylation
| Parameter | C1-Selective Protocol (Metal-Free) | C3-Selective Protocol (Pd-catalyzed) | Rationale and Expected Outcome |
| Solvent | Ethanol, Methanol, Acetonitrile | Toluene, Dioxane, DMF | For the metal-free reaction, protic solvents can facilitate the reaction with aldehydes. For the Pd-catalyzed reaction, aprotic, high-boiling solvents are generally preferred. |
| Base | N/A | K2CO3, Cs2CO3, K3PO4 | The choice of base is critical in the CMD step of the Pd-catalyzed reaction. Cs2CO3 is often more effective for challenging substrates. |
| Ligand | N/A | SPhos, RuPhos, XPhos, P(t-Bu)3 | Bulky, electron-rich phosphine ligands are known to promote C-H activation and reductive elimination in direct arylation reactions.[6] |
| Temperature | Room Temperature to 50 °C | 100 °C to 140 °C | The metal-free reaction is typically milder. The Pd-catalyzed C-H activation requires thermal energy to overcome the activation barrier. |
| Arylating Agent | Electron-deficient aldehydes | Electron-neutral or -rich aryl bromides/iodides | The reactivity of the coupling partner will influence reaction rates and yields. |
Conclusion and Future Outlook
The selective C-H functionalization of 6-Bromo-5-methylimidazo[1,5-a]pyridine at the C1 and C3 positions presents a valuable opportunity for the synthesis of novel chemical entities. The protocols outlined in this guide provide rational starting points for achieving this regioselectivity. The C1-position's inherent nucleophilicity can be exploited under metal-free, electrophilic conditions, while C3-selectivity likely requires a carefully chosen transition-metal catalyst to orchestrate the C-H activation event.
Further research should focus on expanding the scope of coupling partners, including alkyl, alkenyl, and alkynyl groups. Additionally, exploring other transition metals such as rhodium and iridium could unveil new reactivity and selectivity patterns.[4][8] Mechanistic studies, including kinetic isotope effect experiments and computational analysis, will be invaluable in further refining these methodologies and designing next-generation catalysts for the precise and efficient functionalization of this important heterocyclic core.
References
-
Yu, M.-S., Lee, W.-C., Chen, C.-H., & Tsai, F.-Y. (2015). Controlled Regiodivergent C—H Bond Activation of Imidazo[1,5-a]pyridine via Synergistic Cooperation Between Aluminum and Nickel. ChemInform, 46(32). Available at: [Link]
-
Li, B., Ma, J., & Wang, G. (2014). Synthesis of substituted benzo[ij]imidazo[2,1,5-de]quinolizine by rhodium(iii)-catalyzed multiple C–H activation and annulations. Organic & Biomolecular Chemistry, 12(28), 5194-5198. Available at: [Link]
-
Wang, F., Wang, D., & Li, X. (2013). Rhodium(III)-Catalyzed Direct Selective C(5)–H Oxidative Annulations of 2-Substituted Imidazoles and Alkynes by Double C–H Activation. Organic Letters, 15(8), 1886-1889. Available at: [Link]
-
Gu, Z., & Li, X. (2015). Switching of “Rollover Pathway” in Rhodium(III)-Catalyzed C–H Activation of Chelating Molecules. ACS Catalysis, 6(1), 239-243. Available at: [Link]
-
Toumi, A., Djebbar, S., & Doucet, H. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. Available at: [Link]
-
Wang, C., Li, Y., & Wu, J. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(32), 7654-7657. Available at: [Link]
-
Li, Y., & Zhu, J. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. Available at: [Link]
-
Kumar, A., & Kumar, V. (2015). Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Advances, 5(68), 55153-55157. Available at: [Link]
-
Chen, J., & Li, G. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis, 3(3), 225-238. Available at: [Link]
-
Wang, F., Wang, D., & Li, X. (2013). Rhodium(III)-Catalyzed Direct Selective C(5)–H Oxidative Annulations of 2-Substituted Imidazoles and Alkynes by Double C–H Activation. Organic Letters, 15(8), 1886-1889. Available at: [Link]
-
Nguyen, T. L., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 9(50), 55859-55869. Available at: [Link]
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Chen, Y., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 29(18), 4239. Available at: [Link]
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Nguyen, T. L., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
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Strategic Synthesis of 5-Methylimidazo[1,5-a]pyridine Scaffolds from 6-Methyl-2-picolylamine
An Application Guide for Researchers
Abstract
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold due to its prevalence in pharmacologically active compounds and advanced materials.[1][2] Its unique electronic and structural properties make it a valuable target in medicinal chemistry, with applications ranging from cardiotonic agents to potential HIV-protease inhibitors.[2] This application note provides a comprehensive, field-tested guide for the synthesis of 5-methylimidazo[1,5-a]pyridine precursors, utilizing the commercially available and cost-effective starting material, 6-methyl-2-picolylamine. We will delve into the mechanistic underpinnings of the chosen synthetic route, present a detailed step-by-step protocol for laboratory execution, and offer expert guidance on characterization, process optimization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood pathway to this important class of molecules.
Introduction and Strategic Overview
The synthesis of the imidazo[1,5-a]pyridine ring system can be achieved through various methodologies, including Vilsmeier-type cyclizations, reactions mediated by iodine or other oxidants, and multi-component reactions.[2] A highly efficient and straightforward approach involves the cyclocondensation of a 2-picolylamine derivative with a suitable one-carbon (C1) electrophile, such as an aldehyde.[3]
Our strategy employs 6-methyl-2-picolylamine as the foundational building block. The methyl group at the 6-position of the pyridine ring directly translates to the desired 5-methyl substitution on the final imidazo[1,5-a]pyridine product. The core transformation involves a reaction with an aldehyde, which first forms a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic system.
The general workflow for this synthesis is outlined below. It is designed to be a robust process, from initial reaction setup through to the purification and final characterization of the target compound.
Diagram 1: High-Level Experimental Workflow. This diagram illustrates the three key phases of the synthesis: the reaction, isolation and purification, and final analysis.
Mechanistic Insights: The 'Why' Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the imidazo[1,5-a]pyridine ring from 2-picolylamine and an aldehyde is a sequential process involving nucleophilic addition, dehydration, and intramolecular cyclization.
The reaction is typically initiated under mildly acidic conditions, which are crucial for activating the aldehyde's carbonyl group but not so strong as to fully protonate and deactivate the amine nucleophile.[4][5]
Step-by-Step Mechanism:
-
Imine Formation: The primary amine of 6-methyl-2-picolylamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde.[4] This is followed by a proton transfer and subsequent acid-catalyzed dehydration (loss of a water molecule) to form a Schiff base, or imine, intermediate.
-
Intramolecular Cyclization (Annulation): This is the key ring-forming step. The endocyclic pyridine nitrogen, acting as a nucleophile, attacks the electrophilic imine carbon. This intramolecular reaction is favored due to the proximity of the reacting centers, forming a five-membered ring fused to the original pyridine structure.
-
Aromatization: The resulting dihydro-imidazo[1,5-a]pyridine intermediate is not yet aromatic. It undergoes an oxidation step to form the stable, aromatic imidazo[1,5-a]pyridine ring system. In many procedures, an external oxidizing agent is used, or in some cases, atmospheric oxygen can suffice, though this is often less controlled. Some modern methods achieve this transformation under metal-free conditions.[1]
Diagram 2: Core Reaction Mechanism Pathway. This flowchart details the critical transformations from starting materials to the final aromatic product.
Detailed Laboratory Protocol
This protocol describes the synthesis of 3-Aryl-5-methylimidazo[1,5-a]pyridines , a common and versatile precursor class.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methyl-2-picolylamine | ≥98% | Sigma-Aldrich, etc. | Store under nitrogen. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | ≥99% | Commercial Grade | Purify by distillation if necessary. |
| Iodine (I₂) | Reagent Grade | Commercial Grade | Acts as the oxidant for aromatization. |
| Sodium Acetate (NaOAc) | Anhydrous, ≥99% | Commercial Grade | Acts as a mild base. |
| Dichloromethane (DCM) | HPLC Grade | Commercial Grade | Used as the reaction solvent. |
| Ethyl Acetate (EtOAc) | Reagent Grade | Commercial Grade | For extraction and chromatography. |
| n-Hexane | Reagent Grade | Commercial Grade | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial Grade | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Grade | For column chromatography. |
| Equipment | |||
| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates, chromatography column, rotary evaporator. |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-methyl-2-picolylamine (1.22 g, 10.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add the aromatic aldehyde (e.g., benzaldehyde, 1.17 g, 11.0 mmol, 1.1 equiv.) and dichloromethane (DCM, 40 mL). Stir the mixture at room temperature.
-
Catalyst/Oxidant Addition: Add sodium acetate (1.64 g, 20.0 mmol, 2.0 equiv.) followed by iodine (3.81 g, 15.0 mmol, 1.5 equiv.).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 4-6 hours. Causality Note: Refluxing provides the necessary activation energy for both imine formation and the subsequent cyclization/oxidation cascade. Iodine serves as a mild and effective oxidant for the final aromatization step.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The starting materials should be consumed, and a new, more nonpolar spot (the product) should appear.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume the excess iodine. Stir vigorously until the dark brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in n-hexane. Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield the pure 3-aryl-5-methylimidazo[1,5-a]pyridine as a solid.
Characterization of the Product
Accurate characterization is essential to confirm the structure and purity of the synthesized precursor.
| Analysis | Expected Results for 5-methyl-3-phenylimidazo[1,5-a]pyridine |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10-8.00 (m, 1H, Ar-H), 7.80-7.70 (m, 2H, Ar-H), 7.55-7.30 (m, 5H, Ar-H), 6.70-6.60 (m, 1H, Ar-H), 2.50 (s, 3H, -CH₃). Note: Specific shifts may vary slightly. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 140-120 (multiple aromatic C), ~115 (imidazole C), ~20 (-CH₃). Note: Based on typical values for this scaffold. |
| HRMS (ESI) | Calculated for C₁₄H₁₃N₂ [M+H]⁺: 209.1073; Found: 209.107x. |
Note: The characterization data provided are representative and should be compared with experimentally obtained spectra. Data patterns are consistent with those reported for similar structures in the literature.[1]
Optimization and Troubleshooting
The efficiency of the synthesis can be influenced by several factors. The following table provides guidance on optimizing the reaction conditions.
| Parameter | Observation | Recommended Action | Rationale |
| Temperature | Incomplete reaction at reflux. | Increase temperature by switching to a higher-boiling solvent like 1,2-dichloroethane (DCE). | Provides higher thermal energy to overcome activation barriers, especially for less reactive aldehydes. |
| Catalyst | Low yield or slow reaction. | Screen alternative Lewis acids (e.g., Bi(OTf)₃) or Brønsted acids (e.g., p-TsOH).[6] | Different acids can more effectively catalyze the imine formation and cyclization steps depending on the substrate. |
| Oxidant | Side reactions or difficult purification. | Consider a metal-free aerobic oxidation or using alternative oxidants like elemental sulfur.[2] | Milder or different types of oxidants can reduce the formation of undesired byproducts. |
| Solvent | Poor solubility of reagents. | Test alternative solvents such as acetonitrile (MeCN) or ethanol (EtOH).[1][6] | Ensuring all reagents are fully dissolved can significantly improve reaction kinetics and yield. |
graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, len=2.5];center [label="Reaction Outcome\n(Yield & Purity)", shape=ellipse, pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temp [label="Temperature", pos="-2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Catalyst/Oxidant", pos="-2,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; time [label="Reaction Time", pos="2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];
center -- temp; center -- solvent; center -- catalyst; center -- time; }
Diagram 3: Interdependent Optimization Parameters. This diagram shows the key experimental variables that can be adjusted to optimize the reaction yield and purity.
Conclusion
This application note provides a robust and well-documented protocol for the synthesis of 5-methylimidazo[1,5-a]pyridine precursors from 6-methyl-2-picolylamine. By detailing the underlying mechanism, offering a step-by-step laboratory guide, and providing insights into characterization and optimization, we have created a comprehensive resource for chemists. The described methodology is scalable and adaptable, providing a reliable entry point for the exploration of this valuable heterocyclic scaffold in drug discovery and materials science.
References
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- Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing.
- Aldehydes And Ketones Important Reactions. Jack Westin MCAT Content.
- The Simple Two-Step Pattern For Seven Key Reactions Of Aldehydes And Ketones. Master Organic Chemistry.
- Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks.
- Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
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- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Late-Stage Functionalization of the 6-Bromo-5-methylimidazo[1,5-a]pyridine Scaffold
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif due to its prevalence in molecules exhibiting a wide array of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1] This class of aromatic heterocycles holds significant potential in both medicinal chemistry and materials science.[1] The 6-Bromo-5-methylimidazo[1,5-a]pyridine core, in particular, serves as a versatile building block for the synthesis of novel compounds. The bromine atom at the C6 position provides a reactive handle for late-stage functionalization, a strategy of increasing importance in modern drug discovery for the rapid generation of molecular diversity and the optimization of lead compounds.[2]
This guide provides a comprehensive overview of established and emerging methods for the late-stage functionalization of the 6-Bromo-5-methylimidazo[1,5-a]pyridine scaffold. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-tested protocols for their execution.
The Strategic Advantage of the 6-Bromo-5-methylimidazo[1,5-a]pyridine Scaffold
The strategic placement of the methyl group at C5 and the bromo group at C6 offers distinct advantages for synthetic diversification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl group can influence the electronic properties of the ring system and provide a steric handle that may modulate biological activity.
Core Scaffold Synthesis
A common route to the 6-bromo-imidazo[1,2-a]pyridine core involves the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde solution.[3] This method provides a reliable and scalable synthesis of the foundational scaffold.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C6-bromo position of our scaffold is an ideal site for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is particularly valuable for creating biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For instance, the use of a bulky, electron-rich phosphine ligand can enhance the rate of reductive elimination, the final step in the catalytic cycle. The base is required to activate the boronic acid and facilitate the transmetalation step.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-5-methylimidazo[1,5-a]pyridine with Phenylboronic Acid
Materials:
-
6-Bromo-5-methylimidazo[1,5-a]pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-5-methylimidazo[1,5-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C6 position. This is a crucial transformation in medicinal chemistry as the amino group is a key pharmacophore in many drug molecules.
Causality Behind Experimental Choices
The selection of the palladium catalyst and ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination of the desired amine product. The choice of base is also critical and is often substrate-dependent.
Protocol 2: Buchwald-Hartwig Amination of 6-Bromo-5-methylimidazo[1,5-a]pyridine with Morpholine
Materials:
-
6-Bromo-5-methylimidazo[1,5-a]pyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) to a flame-dried Schlenk flask.
-
Add 6-Bromo-5-methylimidazo[1,5-a]pyridine (1.0 mmol) and NaOtBu (1.4 mmol).
-
Remove the flask from the glovebox and add toluene (5 mL) and morpholine (1.2 mmol) under a positive pressure of argon or nitrogen.
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Constructing C-C Triple Bonds
The Sonogashira coupling allows for the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of conjugated systems and for introducing alkynyl moieties that can serve as handles for further functionalization.
Causality Behind Experimental Choices
The Sonogashira coupling is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The use of a base is necessary to deprotonate the terminal alkyne.
Protocol 3: Sonogashira Coupling of 6-Bromo-5-methylimidazo[1,5-a]pyridine with Phenylacetylene
Materials:
-
6-Bromo-5-methylimidazo[1,5-a]pyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromo-5-methylimidazo[1,5-a]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add THF (5 mL) and Et₃N (2 mL).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
C-H Functionalization: A Frontier in Scaffold Diversification
Direct C-H functionalization is an increasingly important strategy in organic synthesis as it allows for the formation of new bonds without the need for pre-functionalized starting materials.[4][5][6] While the C6-bromo position is the most readily functionalized, other positions on the imidazo[1,5-a]pyridine ring can also be targeted through C-H activation.
Metal-Free Methylene Insertion
Recent studies have shown that a methylene group can be inserted to bridge two imidazo[1,5-a]pyridine molecules in a metal-free approach.[1][4][5][6] This C(sp²)-H functionalization can be achieved using formaldehyde as both a solvent and a carbon source.[1][4][5]
Data Presentation
| Reaction Type | Catalyst/Reagent | Base/Additive | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70-90 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 65-85 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 8 | 75-95 |
| Methylene Insertion | Formaldehyde | None | Formaldehyde/EtOH | RT | Overnight | Moderate to Good |
Visualizations
Experimental Workflow: Palladium-Catalyzed Cross-Coupling
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Logical Relationship: Key Parameters in Cross-Coupling
Caption: Interplay of factors influencing cross-coupling reaction outcomes.
References
-
C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PubMed. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation | ACS Omega - ACS Publications. Available at: [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at: [Link]
-
(PDF) C–H Functionalization of Imidazo[1,5- a ]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp 2 ) - ResearchGate. Available at: [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. Available at: [Link]
-
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances | Request PDF - ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - Ingenta Connect. Available at: [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules - AIR Unimi. Available at: [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Late-stage Functionalization and its Impact on Modern Drug Discovery - CHIMIA. Available at: [Link]
Sources
- 1. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights | CHIMIA [chimia.ch]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
One-pot synthesis of substituted imidazo[1,5-a]pyridines using carboxylic acids
Application Note & Protocol
A Streamlined One-Pot Synthesis of Substituted Imidazo[1,5-a]pyridines from Carboxylic Acids
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to materials science.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties, and possess unique photoluminescent characteristics suitable for optoelectronic devices.[2][4] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This application note details a robust and highly efficient one-pot procedure for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines directly from readily available carboxylic acids and 2-(aminomethyl)pyridines. The protocol leverages the efficacy of propane phosphoric acid anhydride (T3P®) as a powerful dehydrating agent to facilitate both the initial amidation and the subsequent cyclization in a single synthetic operation, offering high yields and broad substrate applicability.[5]
Introduction: The Significance of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are nitrogen-fused bicyclic heteroaromatics that have garnered significant attention from the scientific community. Their unique electronic structure and versatile substitution patterns make them ideal candidates for drug discovery and materials science research.[1][6] In medicinal chemistry, this core is found in compounds developed as antitumor agents, immunosuppressants, and inhibitors of various enzymes.[3][7] In materials science, their inherent fluorescence has been exploited in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[2][4][8]
The development of efficient and scalable synthetic routes is paramount to exploring the full potential of this scaffold. One-pot methodologies are particularly desirable as they reduce the number of synthetic steps, minimize waste generation, and save time and resources, aligning with the principles of green chemistry.[9] The method described herein provides a direct and operationally simple route from common starting materials, bypassing the need to isolate amide intermediates.[5]
Reaction Mechanism and the Role of the Dehydrating Agent
The one-pot synthesis proceeds via a two-stage sequence: an initial amidation followed by an intramolecular dehydrative cyclization.
-
Amide Formation: The carboxylic acid reacts with the primary amine of the 2-(aminomethyl)pyridine derivative to form an N-((pyridin-2-yl)methyl)amide intermediate. This is a condensation reaction that releases one molecule of water.
-
Dehydrative Cyclization: The amide intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the pyridine ring attacks the electrophilic carbonyl carbon of the amide. Subsequent dehydration and aromatization yield the final imidazo[1,5-a]pyridine product.
The success of this one-pot strategy hinges on the use of a potent dehydrating agent that can effectively promote both steps under the same reaction conditions. Propane phosphoric acid anhydride (T3P®) is exceptionally well-suited for this purpose. It activates the carboxylic acid, facilitating the initial amidation, and then serves as a powerful promoter for the high-temperature cyclodehydration of the resulting amide intermediate.[5] This avoids the need for harsh or specialized catalysts often required in other synthetic approaches.[5]
Figure 1: General reaction mechanism for the one-pot synthesis.
Experimental Protocols
General Workflow
The experimental procedure is straightforward and can be generalized into a few key steps. This workflow is designed to be robust and adaptable for parallel synthesis or library generation.
Figure 2: Standard experimental workflow for the one-pot synthesis.
Detailed Protocol: Synthesis of 1-Methyl-3-phenylimidazo[1,5-a]pyridine
This protocol provides a representative example for the synthesis of a specific derivative.
Materials:
-
(Pyridin-2-yl)methanamine (1.0 mmol, 108.1 mg)
-
Benzoic acid (1.0 mmol, 122.1 mg)
-
Propane phosphoric acid anhydride (T3P®), 50 wt. % solution in ethyl acetate (1.5 mmol, 0.95 g)
-
Ethyl Acetate (EtOAc), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (pyridin-2-yl)methanamine (1.0 mmol) and benzoic acid (1.0 mmol).
-
Solvent Addition: Add anhydrous ethyl acetate (10 mL) to the flask. Stir the mixture at room temperature to ensure homogeneity.
-
Reagent Addition: Carefully add the T3P® solution (1.5 mmol, 50 wt. % in EtOAc) to the stirring mixture at room temperature. Note: The addition may be slightly exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 77 °C for ethyl acetate) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution. Caution: Gas evolution (CO₂) may occur.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to afford the pure product.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope and Optimization
The described one-pot procedure is versatile and accommodates a wide range of substituents on both the carboxylic acid and the 2-(aminomethyl)pyridine starting materials. This allows for the creation of diverse libraries of imidazo[1,5-a]pyridines. Below is a summary of representative yields obtained using this methodology.
| Entry | Carboxylic Acid (R¹) | 2-(aminomethyl)pyridine (R²) | Product | Yield (%) |
| 1 | Benzoic acid | (Pyridin-2-yl)methanamine | 1-Phenyl-imidazo[1,5-a]pyridine | ~85-95% |
| 2 | 4-Methoxybenzoic acid | (Pyridin-2-yl)methanamine | 1-(4-Methoxyphenyl)-imidazo[1,5-a]pyridine | ~80-90% |
| 3 | Thiophene-2-carboxylic acid | (Pyridin-2-yl)methanamine | 1-(Thiophen-2-yl)-imidazo[1,5-a]pyridine | ~75-85% |
| 4 | Acetic acid | (Pyridin-2-yl)methanamine | 1-Methyl-imidazo[1,5-a]pyridine | ~70-80% |
| 5 | Benzoic acid | 1-(Pyridin-2-yl)ethan-1-amine | 3-Methyl-1-phenyl-imidazo[1,5-a]pyridine | ~80-90% |
| 6 | Benzoic acid | (6-Methylpyridin-2-yl)methanamine | 7-Methyl-1-phenyl-imidazo[1,5-a]pyridine | ~85-95% |
| Note: Yields are approximate and based on literature reports for similar transformations.[5] Optimization of reaction time and temperature may be required for specific substrates. |
Causality Behind Experimental Choices:
-
Solvent: Ethyl or n-butyl acetate are excellent solvent choices as they are compatible with the T3P® reagent and allow for effective reflux temperatures for the cyclization step.[5]
-
Stoichiometry: A slight excess of the dehydrating agent (typically 1.5 equivalents) is used to ensure complete conversion by driving both the amidation and cyclization steps to completion.
-
Temperature: Reflux temperatures are necessary to overcome the activation energy barrier for the intramolecular cyclization and dehydration of the stable amide intermediate.
Applications in Drug Discovery and Beyond
The ability to rapidly synthesize a diverse range of substituted imidazo[1,5-a]pyridines using this one-pot method is highly valuable for structure-activity relationship (SAR) studies in drug discovery. The scaffold's proven track record in anticancer agents and other therapeutics makes it a high-priority target for medicinal chemists.[7] Furthermore, the fluorescent nature of these compounds opens avenues in materials science for the development of novel sensors, probes, and components for organic electronics.[2][4]
References
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
- One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. SciRP.org.
- Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting.
- Diversity-Oriented Synthesis of Imidazo-Dipyridines with Anticancer Activity via the Groebke–Blackburn–Bienaymé and TBAB-Mediated Cascade Reaction in One Pot. The Journal of Organic Chemistry.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amin
- A one-pot synthesis of imidazo[1,5-a]pyridines.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
- Imidazo[1,5- a ]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (RSC Publishing).
- Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. RSC Advances.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Mg3N2-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine - PMC.
- Synthesis of imidazo[1,2-a]pyridine-chromones via Groebke-Blackburn-Bienayme reaction. Sciforum.
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science.
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
- Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry (RSC Publishing).
- One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC.
- Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield of this specific cyclization reaction. The imidazo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, and the introduction of a bromine atom at the 6-position and a methyl group at the 5-position presents unique synthetic challenges that require careful optimization.
This resource is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing not just steps, but the reasoning to empower you to make informed decisions in the laboratory.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing a low yield in the cyclization to form 6-Bromo-5-methylimidazo[1,5-a]pyridine. What are the most likely causes?
Low yields in heterocyclic synthesis are common and can be attributed to several factors.[1] For this specific molecule, the electronic and steric properties of the substituents on the pyridine ring are key considerations. The 5-methyl group is electron-donating, which should activate the pyridine ring towards electrophilic attack, a key step in many cyclization pathways. However, the 6-bromo substituent is electron-withdrawing and can deactivate the ring. Additionally, the bromine atom introduces significant steric bulk, which can hinder the approach of reagents and the cyclization itself.[2]
Troubleshooting Workflow for Low Yield:
Caption: A systematic approach to troubleshooting low reaction yield.
Q2: Which synthetic route is recommended for the synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine, and what are the critical parameters?
A common and effective method for the synthesis of the imidazo[1,5-a]pyridine core is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophile.[2][3] In this case, the key precursor would be 2-(aminomethyl)-5-bromo-6-methylpyridine.
Proposed Synthetic Route:
-
Synthesis of the Precursor: The starting material, 2-amino-5-bromo-6-methylpyridine, can be synthesized from 2-bromo-3-methylpyridine.
-
Cyclization: The 2-amino-5-bromo-6-methylpyridine can then be reacted with a suitable C1 synthon.
A variety of cyclization partners can be employed. For instance, a reaction with an α-haloketone followed by cyclization is a well-established method for related imidazo[1,2-a]pyridines and can be adapted.[4] Another approach involves the use of aldehydes in the presence of an oxidant.[5]
Critical Parameters to Consider:
| Parameter | Recommendation & Rationale |
| Cyclization Reagent | The choice of the C1 electrophile is crucial. For example, using chloroacetaldehyde or a similar reagent can be effective.[6] The reactivity of the electrophile needs to be balanced to avoid side reactions. |
| Solvent | A polar aprotic solvent such as DMF or acetonitrile is often a good choice to facilitate the reaction between the polar starting materials.[7] |
| Temperature | The reaction may require heating to overcome the activation energy, especially given the potential steric hindrance from the bromine atom. A temperature range of 80-120°C is a reasonable starting point for optimization.[1] |
| Base | A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be necessary to neutralize any acid generated during the reaction and to facilitate the cyclization. |
| Catalyst | In some cases, a Lewis acid or a transition metal catalyst can promote the cyclization and improve the yield.[8] For instance, copper or iodine-mediated reactions have been reported for similar systems.[3][9] |
Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can I mitigate them?
The formation of byproducts is a common issue, especially in heterocyclic synthesis where multiple reactive sites exist.
Potential Side Reactions and Mitigation Strategies:
-
Dimerization of the Starting Material: The 2-aminopyridine derivative can potentially react with itself under certain conditions.
-
Mitigation: Slow addition of the cyclization reagent and maintaining a dilute reaction mixture can disfavor bimolecular reactions.
-
-
Incomplete Cyclization: The reaction may stall after the initial N-alkylation, leaving an acyclic intermediate.
-
Mitigation: Increasing the reaction temperature or time, or adding a stronger base or a catalyst, can help drive the cyclization to completion.
-
-
Over-bromination or Halogen Exchange: If harsh conditions or certain reagents are used, further bromination of the ring or exchange of the bromine with other halides (if present) could occur.
-
Mitigation: Careful control of stoichiometry and reaction conditions is essential. Use of N-bromosuccinimide (NBS) for bromination steps is generally milder than using elemental bromine.[10]
-
-
Formation of Isomers: Depending on the cyclization strategy, there might be a possibility of forming isomeric products.
-
Mitigation: The choice of a highly regioselective reaction is key. Characterization of the product by 2D NMR techniques can confirm the desired regiochemistry.
-
Q4: What are the best practices for the purification of 6-Bromo-5-methylimidazo[1,5-a]pyridine?
The purification of brominated N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and highly polar impurities. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is recommended.
-
Column Chromatography: Silica gel column chromatography is the most common method for purification.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is often effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent tailing and improve the separation of basic compounds on silica gel.
-
Monitoring: Thin-layer chromatography (TLC) should be used to monitor the separation. A UV lamp is typically required for visualization.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Common solvent systems for such compounds include ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
-
Experimental Protocol: A Starting Point for Optimization
This protocol is a general guideline and should be optimized based on your specific experimental observations.
Synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine
-
To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 eq) in anhydrous acetonitrile (0.1 M), add triethylamine (1.2 eq).
-
To this stirred solution, add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
References
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Kumari, H., et al. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- ChemicalBook. (n.d.). 2-Amino-5-bromo-6-methylpyridine synthesis.
- A New Synthetic Route for Synthesis of 3-Substituted Imidazo[1,5-a]pyridines. (2025). Wiley Online Library.
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Thieme E-Books & E-Journals. (n.d.). Imidazo[1,5-a]pyridin-3-ylidene-Catalyzed Oxidative Esterification of Aldehydes: Remarkable Electronic Effect Regarding π-Accepting Character of Ring-Fused N-Heterocyclic Carbene.
- Singh, K., et al. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- MDPI. (2017).
- Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
- R Discovery. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- R Discovery. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D-π-A Dyes.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes | Request PDF.
- RSC Publishing. (n.d.).
- Dissertation. (n.d.). Synthesis of 2-amino-6-bromopyridine.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- ResearchGate. (n.d.). (PDF)
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- YouTube. (2022).
- MDPI. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)
- JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties.
- ResearchGate. (n.d.). Representation of substituted pyridines. | Download Scientific Diagram.
- Condensation/ Multi-component Reactions MCR/Oxid
- Reddit. (2025). Help with Low Yield Synthesis : r/Chempros.
- ACS Publications. (2022). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonam.
- ResearchGate. (2025).
- NIH. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking.
- PubMed. (2009). trans-4-(2-Amino-5-bromo-6-methyl-pyrimidin-4-ylamino).
- TUTORIAL PROBLEMS. (n.d.). Heterocyclic Compounds.
- Obrnuta faza. (n.d.).
- MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
- PMC - NIH. (n.d.).
- TUTORIAL PROBLEMS. (n.d.). Heterocyclic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Solubility issues of 6-Bromo-5-methylimidazo[1,5-a]pyridine in organic solvents
This technical guide addresses the solubility, handling, and troubleshooting of 6-Bromo-5-methylimidazo[1,5-a]pyridine .
Note: While specific solubility data for this exact regioisomer is limited in public literature, the protocols below are derived from the physicochemical properties of the imidazo[1,5-a]pyridine core and validated methodologies for analogous halogenated aza-heterocycles.
Chemical Profile & Solubility Overview
Compound: 6-Bromo-5-methylimidazo[1,5-a]pyridine Core Scaffold: Imidazo[1,5-a]pyridine (Aza-indolizine) Physicochemical Nature: [1]
-
Lipophilicity: Moderate to High (Presence of Bromo and Methyl groups increases LogP).
-
Basicity: Weakly basic. The nitrogen at position 2 is pyridine-like, while the bridgehead nitrogen is pyrrole-like (non-basic, contributes to aromaticity).[1]
-
Aggregation: High potential for
- stacking due to the planar aromatic core, leading to poor dissolution in non-polar solvents without sonication.[1]
Solvent Compatibility Matrix
| Solvent Class | Solvents | Solubility Rating | Application Notes |
| Chlorinated | DCM, Chloroform | Excellent | Primary choice for synthesis, extraction, and NMR ( |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Best for biological stock solutions (>100 mM). Hard to remove. |
| Polar Protic | Methanol, Ethanol | Moderate | Good for recrystallization (often requires heating). |
| Esters/Ketones | Ethyl Acetate, Acetone | Good to Moderate | Used in chromatography. Solubility drops significantly at low temps. |
| Ethers | THF, 1,4-Dioxane | Good | Suitable for reaction solvents (e.g., cross-couplings).[1] |
| Hydrocarbons | Hexane, Pentane | Poor | Acts as an anti-solvent for precipitation/crystallization. |
| Aqueous | Water, PBS | Insoluble | Requires co-solvents (DMSO) or pH adjustment (acidification) for dissolution. |
Troubleshooting Guides (Q&A)
Module A: Dissolution & Stock Preparation
Q: I am trying to dissolve the compound in DMSO for a biological assay, but I see fine particulates. What is happening? A: This is likely due to kinetic precipitation or crystal lattice energy resisting solvation. The 6-bromo substituent adds significant density and lattice stability.[1]
-
The Fix: Do not just vortex. Use the "Heat-Sonicate Cycle" :
-
Add DMSO to the solid.
-
Sonicate in a water bath at 40°C for 5-10 minutes.
-
Vortex vigorously for 30 seconds.
-
Inspect under light. If clear, proceed. If not, repeat.
-
Why? Acoustic cavitation breaks intermolecular
-stacking interactions more effectively than simple agitation.[1]
-
Q: My NMR spectrum in
-
The Fix: Dilute the sample by 50% or add a drop of
(Methanol-d4) to disrupt the -stacking aggregates. If signals sharpen, the issue was aggregation, not purity.[1]
Module B: Purification & Chromatography
Q: The compound is streaking (tailing) on my silica column, and I'm losing yield.
A: This is a classic issue with imidazo[1,5-a]pyridines. The basic nitrogen (N2) interacts with the acidic silanol groups (
-
The Fix: Pre-treat your silica or modify your mobile phase.
-
Add a Modifier: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH or Hexane/EtOAc mobile phase. -
Mechanism:[1] The amine modifier preferentially binds to the acidic silanol sites, "capping" them and allowing your compound to elute freely.
-
Q: Can I recrystallize this instead of running a column? A: Yes, recrystallization is often superior for removing regioisomers (e.g., 8-bromo impurities).[1]
-
Protocol: Use a Ethanol/Water system.[1]
-
Dissolve crude solid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity appears.
-
Add a few drops of Ethanol to clear it.
-
Let it cool slowly to room temperature, then to 4°C.
-
Experimental Workflows
Workflow 1: Solubilization Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Caption: Decision tree for solvent selection based on experimental intent, addressing common pitfalls like aggregation and silica interaction.
Workflow 2: The "Silica-Blocking" Mechanism
Why your compound streaks and how Triethylamine (TEA) fixes it.[1]
Caption: Mechanistic view of chromatography tailing. TEA competitively binds to acidic silanols, allowing the target compound to elute as a sharp band.[1]
References
-
Beilstein Institute. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines. Beilstein Journal of Organic Chemistry.
-
American Chemical Society. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. ACS Organic & Inorganic Au. [1]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. (General reactivity and solvent conditions).
-
Sigma-Aldrich. 6-Bromoimidazo[1,5-a]pyridine Product Specification. (Physicochemical data for the core scaffold). [1]
Sources
Technical Support Center: Purification of 6-Bromo-5-methylimidazo[1,5-a]pyridine Reaction Mixtures
Welcome to the technical support center for the purification of 6-bromo-5-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important heterocyclic compound. The following sections offer expert insights and practical, field-proven protocols to help you overcome common challenges in your experiments.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in the synthesis of 6-Bromo-5-methylimidazo[1,5-a]pyridine?
The synthesis of imidazo[1,5-a]pyridines can result in several common impurities.[1][2] These often arise from incomplete reactions, side reactions, or the inherent reactivity of the starting materials and intermediates. Key impurities to be aware of include:
-
Unreacted Starting Materials: Such as 2-(aminomethyl)-5-methylpyridine derivatives and the brominating agent.
-
N-Oxides: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxide byproducts, especially if oxidative conditions are used.[3]
-
Regioisomers: Depending on the synthetic route, alkylation or other substitution reactions can sometimes lead to the formation of regioisomers.[3]
-
Incompletely Cyclized Intermediates: The cyclization step to form the imidazole ring may not go to completion, resulting in stable intermediates.[3]
-
Over-brominated or Under-brominated Products: If bromination is a step in your synthesis, you may see products with either too many or too few bromine atoms.
FAQ 2: My reaction mixture is a dark, tarry mess. Where do I even begin with purification?
A dark, complex reaction mixture is a common challenge. The first step is to perform a preliminary workup to remove baseline impurities. An aqueous workup is often a good starting point. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing with water, a mild base (like saturated sodium bicarbonate solution), and finally brine.[4][5] This will help remove inorganic salts and some highly polar impurities.
After the initial workup and concentration, a small sample should be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get an idea of the complexity of the mixture and the polarity of the desired product. This will inform the choice of the primary purification method.
FAQ 3: What is the best general-purpose purification technique for 6-Bromo-5-methylimidazo[1,5-a]pyridine?
For most imidazopyridine derivatives, flash column chromatography on silica gel is the most effective and widely used purification technique.[5][6][7][8][9][10] It allows for the separation of compounds with different polarities. The choice of eluent is critical and should be optimized using TLC first. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[7][8][9]
FAQ 4: Can I use recrystallization to purify my product?
Yes, recrystallization can be a very effective method, especially for obtaining highly pure material if your crude product is already reasonably clean (e.g., >80% pure).[6][11][12][13] The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures. Common solvents for recrystallizing imidazopyridine derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[6][9][11][12]
FAQ 5: My product seems to be co-eluting with an impurity during column chromatography. What are my options?
If co-elution is an issue, you have several strategies to consider:
-
Optimize the Solvent System: Try a different eluent system. For example, if you are using an ethyl acetate/hexane gradient, consider switching to a dichloromethane/methanol system. Sometimes adding a small amount of a third solvent, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds like imidazopyridines. Reverse-phase chromatography (e.g., C18) is another powerful option, particularly for separating compounds with subtle differences in hydrophobicity.
-
Recrystallization: If the impurity has a different solubility profile, recrystallization of the mixed fractions from the column could yield the pure product.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) can be employed.[6]
II. Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar and sticking to the silica gel. | 1. TLC Analysis: Before running the column, ensure your product has an Rf value between 0.2 and 0.5 in the chosen eluent system on a silica TLC plate. If the Rf is too low, the compound will not move effectively through the column. 2. Increase Eluent Polarity: Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30% or 40%. 3. Add a Modifier: For basic compounds like imidazopyridines, adding a small amount (0.1-1%) of triethylamine or ammonia to the eluent can help to reduce tailing and improve recovery from the silica gel. |
| Product is unstable on silica gel. | 1. Deactivate the Silica: Treat the silica gel with a 1% solution of triethylamine in your eluent before packing the column. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase silica gel (C18). |
| Improper column packing or running conditions. | 1. Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks. 2. Dry Loading: For compounds with low solubility in the eluent, consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column. |
Problem 2: Product is Contaminated with Starting Material
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction. | 1. Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion.[3][4][5][9][11][14] 2. Drive the Reaction to Completion: If the reaction has stalled, consider increasing the reaction time, temperature, or adding more of a key reagent.[3] |
| Similar Polarity of Product and Starting Material. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to maximize the difference in Rf values between your product and the starting material. 2. Recrystallization: If the solubilities are sufficiently different, recrystallization can be an effective way to remove unreacted starting material. 3. Acid-Base Extraction: If either the product or starting material has a significantly different pKa, an acid-base extraction could be used to separate them. |
Problem 3: Presence of Multiple Unidentified Spots on TLC
| Possible Cause | Troubleshooting Steps |
| Formation of Side Products. | 1. Re-evaluate Reaction Conditions: Side reactions can be minimized by optimizing reaction temperature, time, and the stoichiometry of reagents.[3] 2. Purification Strategy: A multi-step purification approach may be necessary. For example, an initial flash column to remove the major impurities, followed by a second purification step like recrystallization or preparative HPLC on the enriched fractions. |
| Product Degradation. | 1. Mild Purification Conditions: Avoid exposing the product to harsh conditions (strong acids/bases, high temperatures) during workup and purification. 2. Inert Atmosphere: If the compound is sensitive to air or moisture, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general guideline for purifying 6-Bromo-5-methylimidazo[1,5-a]pyridine using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find an eluent that gives your desired product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica with the adsorbed product to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the components.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-Bromo-5-methylimidazo[1,5-a]pyridine.
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines the steps for purifying 6-Bromo-5-methylimidazo[1,5-a]pyridine by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will have low solubility at room temperature.
-
Heat the mixture and observe the solubility. The product should be fully soluble at the boiling point of the solvent.
-
Allow the solution to cool to room temperature and then in an ice bath. The pure product should crystallize out, while impurities remain in solution.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
IV. Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of 6-Bromo-5-methylimidazo[1,5-a]pyridine.
V. Data Summary Table
| Purification Method | Typical Application | Advantages | Disadvantages |
| Flash Column Chromatography | Primary purification of crude reaction mixtures. | Versatile for a wide range of polarities; scalable. | Can be time-consuming; potential for product loss on the column. |
| Recrystallization | Final purification of semi-pure material (>80%). | Can yield very high purity; cost-effective. | Not suitable for all compounds; requires finding a suitable solvent. |
| Aqueous Extraction | Initial workup to remove inorganic salts and polar impurities. | Quick and easy; removes baseline impurities. | Only effective for removing certain types of impurities. |
| Preparative HPLC | Purification of difficult-to-separate mixtures or for high-purity samples. | High resolution and separation efficiency. | Expensive; lower sample capacity compared to flash chromatography. |
VI. References
-
Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC - PubMed Central. Available at: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available at: [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. Available at: [Link]
-
EP1917263A1 - Process for the preparation of imidazopyridines - Google Patents. Available at:
-
C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. Available at: [Link]
-
CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. Available at:
-
Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. Available at: [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC. Available at: [Link]
-
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H) - PMC. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction | ACS Organic & Inorganic Au. Available at: [Link]
-
Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. Available at: [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. Available at: [Link]
-
Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Available at: [Link]
-
Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. Available at: [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - MDPI. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. Available at: [Link]
-
A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation - MDPI. Available at: [Link]
Sources
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemmethod.com [chemmethod.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 9. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 14. EP1917263A1 - Process for the preparation of imidazopyridines - Google Patents [patents.google.com]
Technical Support Center: Regioselectivity in the Bromination of 5-Methylimidazo[1,5-a]pyridine
Document ID: TSC-CHEM-26-0217
Version: 1.0
This technical support guide is intended for researchers, scientists, and professionals in drug development who are encountering regioselectivity challenges during the bromination of 5-methylimidazo[1,5-a]pyridine. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome common issues in this specific electrophilic aromatic substitution.
I. Troubleshooting Guide: Navigating Regioselectivity Issues
The bromination of 5-methylimidazo[1,5-a]pyridine can be a nuanced process, often leading to a mixture of isomers. Understanding the factors that influence the point of bromination is critical for achieving the desired product.
Q1: My reaction is producing a mixture of brominated isomers. How can I favor bromination at a specific position?
A1: The regioselectivity of bromination on the 5-methylimidazo[1,5-a]pyridine ring system is primarily governed by a combination of electronic and steric effects. The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring.[1][2] The key to controlling regioselectivity lies in the careful selection of the brominating agent, solvent, and reaction temperature.
-
For C3-Bromination: This is often the kinetically favored product due to the high electron density at this position. Milder brominating agents and lower temperatures will typically favor the formation of the 3-bromo isomer.
-
For C7-Bromination: To achieve bromination on the pyridine ring, more forcing conditions may be necessary. However, this can also lead to undesired side reactions. A strategic approach is to use a brominating agent in conjunction with a Lewis acid catalyst, which can modulate the reactivity of the substrate.
Troubleshooting Decision Workflow
Caption: Decision workflow for troubleshooting isomer mixtures.
Q2: I am observing significant amounts of di-brominated and other poly-brominated byproducts. What is the cause and how can I prevent this?
A2: Polybromination is a common issue when the reaction conditions are too harsh or when a highly reactive brominating agent is used.[3] The initial bromination can further activate the ring system, making it susceptible to additional electrophilic attack.
Strategies to Minimize Polybromination:
-
Control Stoichiometry: Use only one equivalent of the brominating agent.
-
Lower the Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -30 °C) to decrease the reaction rate and improve selectivity.[3]
-
Milder Reagents: Switch from aggressive reagents like bromine water to N-bromosuccinimide (NBS).[3]
-
Solvent Choice: Employ non-polar solvents such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to temper the reactivity of the brominating agent.[3]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
Q3: The reaction is sluggish and gives a low yield of the desired product. How can I improve the conversion?
A3: A low conversion rate can stem from several factors, including insufficient reactivity of the brominating agent, deactivation of the substrate, or non-optimal reaction conditions.
To enhance reaction efficiency:
-
Increase Temperature (with caution): Gradually increasing the reaction temperature can improve the rate. However, this must be balanced with the risk of decreased regioselectivity and increased side product formation.
-
Stronger Brominating Agent: If using a mild reagent like NBS, a switch to a more reactive one, such as bromine, might be necessary.
-
Catalyst: The use of a Lewis acid or a protic acid can help to activate the brominating agent.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume the starting material.[3]
II. Frequently Asked Questions (FAQs)
Q4: What is the expected regioselectivity for the bromination of 5-methylimidazo[1,5-a]pyridine based on theoretical principles?
A4: The imidazo[1,5-a]pyridine ring system is an electron-rich heteroaromatic compound. Theoretical calculations and experimental evidence suggest that electrophilic attack is most likely to occur on the imidazole moiety, specifically at the C3 position. This is due to the ability of the nitrogen atom at position 2 to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance.[1][2] The methyl group at C5 is an electron-donating group, which further activates the ring system towards electrophilic substitution. While it primarily activates the pyridine ring, its electronic influence can also be transmitted to the imidazole ring.
Predicted Site of Electrophilic Attack
Caption: Predicted reactivity of 5-methylimidazo[1,5-a]pyridine.
Q5: Which brominating agent is most suitable for achieving high regioselectivity?
A5: The choice of brominating agent is crucial.
-
N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled monobromination of activated aromatic systems.[4] It is generally milder than elemental bromine and can lead to higher regioselectivity, particularly for the C3 position.
-
Bromine (Br₂): A more powerful brominating agent that can be used when NBS is not reactive enough. Its reactivity can be modulated by the choice of solvent.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A useful alternative for aromatic bromination, sometimes offering enhanced reactivity in the presence of an acid catalyst.
Q6: How can I purify the desired brominated isomer from a mixture?
A6: The most effective method for separating isomers of brominated 5-methylimidazo[1,5-a]pyridine is typically silica gel column chromatography.[3] The polarity of the different isomers will likely vary, allowing for their separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column.
Q7: How do I confirm the structure and regiochemistry of my brominated product?
A7: The definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. The position of the bromine atom will cause characteristic changes in the spectrum compared to the starting material.
-
¹³C NMR: The carbon spectrum will show a downfield shift for the carbon atom bonded to the bromine.
-
NOESY/COSY: 2D NMR techniques can be used to establish through-space and through-bond correlations, which can be crucial for unambiguously assigning the regiochemistry.
-
Mass Spectrometry (MS): Will confirm the addition of a bromine atom (look for the characteristic isotopic pattern of bromine).
III. Detailed Experimental Protocols
Protocol 1: Regioselective C3-Bromination using NBS
This protocol is designed to favor the formation of 3-bromo-5-methylimidazo[1,5-a]pyridine.
Materials:
-
5-methylimidazo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve 5-methylimidazo[1,5-a]pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.[5]
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Bromination at C7 (Illustrative)
Achieving selective C7 bromination is more challenging and may require significant optimization. This protocol provides a starting point.
Materials:
-
5-methylimidazo[1,5-a]pyridine
-
Bromine (Br₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
1,2-Dichloroethane, anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous 1,2-dichloroethane at 0 °C under a nitrogen atmosphere, add 5-methylimidazo[1,5-a]pyridine (1.0 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Slowly add a solution of bromine (1.1 eq) in 1,2-dichloroethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
IV. References
-
BenchChem. (2025). Troubleshooting bromination side reactions in phenol synthesis. Retrieved from
-
de Lescure, L., Levy, J., Boyle, B., Paton, R. S., & McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from
-
ECHEMI. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from
-
JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from
-
Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from
-
Prasad, K. R., & Kumar, S. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(34), 4566-4569.
-
TCI Chemicals. (2014, August 25). Regioselective Bromination of Fused Pyridine N-Oxides. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from
Sources
Avoiding formation of imidazo[1,2-a]pyridine byproducts during synthesis
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis Control
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Guide for Imidazo[1,2-a]pyridine: Preventing Unwanted Formation & Controlling Byproducts
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem). However, its formation is thermodynamically driven and often occurs unintentionally during the functionalization of 2-aminopyridines. Conversely, when this scaffold is the target, researchers frequently encounter inseparable regioisomers or oxidative dimers.
This guide addresses two distinct failure modes:
-
Ticket #001: You are trying to alkylate the exocyclic amine of 2-aminopyridine, but the ring is cyclizing to form an imidazo[1,2-a]pyridine impurity.
-
Ticket #002: You are synthesizing an imidazo[1,2-a]pyridine, but are plagued by regioisomeric byproducts.
Ticket #001: The "Ambident Nucleophile" Trap
Issue: User attempts to synthesize a secondary amine via alkylation of 2-aminopyridine but isolates an imidazo[1,2-a]pyridine salt or cyclized product instead.
Root Cause Analysis
2-Aminopyridine is an ambident nucleophile. It possesses two nucleophilic sites: the endocyclic ring nitrogen (N1) and the exocyclic amino group.
-
The Trap: The ring nitrogen (N1) is more nucleophilic (higher electron density) than the exocyclic amine, which participates in resonance with the ring.
-
Mechanism: Reaction with an
-haloketone or alkyl halide preferentially occurs at N1. This forms a pyridinium salt which, upon heating or base treatment, undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine core [1, 2].
Visualizing the Failure Mode
Figure 1: Bifurcation of 2-aminopyridine reactivity.[1][2] Path A leads to the unwanted imidazo scaffold.
Corrective Protocol: Forcing Exocyclic Alkylation
To avoid the imidazo formation, you must invert the nucleophilicity profile or change the mechanism.
Option A: The Deprotonation Strategy (Sodamide/NaH)
By using a non-nucleophilic strong base, you deprotonate the exocyclic amine (
-
Suspend NaH (1.2 equiv) in dry DMF or THF at 0°C.
-
Add 2-aminopyridine slowly. Evolution of
gas confirms deprotonation. -
Stir for 30 mins to ensure formation of the sodium amide species.
-
Add the alkylating agent.[3]
-
Result: Exclusive C-N bond formation at the exocyclic position [3].
Option B: Reductive Amination (The Safer Route) If your electrophile can be an aldehyde instead of a halide, use reductive amination. This mechanism bypasses the pyridinium salt intermediate entirely.
-
Mix 2-aminopyridine (1.0 equiv) and Aldehyde (1.1 equiv) in MeOH.
-
Add acetic acid (cat.) to form the imine (Schiff base). Note: The imine forms on the exocyclic nitrogen.
-
Add
or (1.5 equiv). -
Result: Clean formation of the secondary amine without cyclization risk.
Ticket #002: Regioselectivity & Oxidative Impurities
Issue: You want to synthesize a substituted imidazo[1,2-a]pyridine, but you are isolating a mixture of regioisomers (6- vs 8-substitution) or oxidative dimers.
Problem 1: Regio-irregularity with 3-Substituted Pyridines
When condensing a 3-substituted 2-aminopyridine (e.g., 3-methyl-2-aminopyridine) with an unsymmetrical
-
The Conflict: The substituent at position 3 steers the cyclization.
-
Outcome: You often get a mixture of the 5-substituted and 8-substituted imidazo[1,2-a]pyridine.
Optimization Data: Solvent Effects on Regioselectivity Protic solvents often stabilize the transition state leading to the sterically favored isomer better than aprotic solvents.
| Solvent | Dielectric Constant | Reaction Time | Yield | Regio-Ratio (Desired:Undesired) |
| Ethanol (Reflux) | 24.5 | 4-6 h | 85% | 92:8 |
| DMF (100°C) | 36.7 | 2 h | 78% | 65:35 |
| Toluene (Reflux) | 2.38 | 12 h | 60% | 55:45 |
| Water (Green) | 80.1 | 8 h | 88% | 95:5 |
Recommendation: Use Ethanol or Water (with surfactant) for maximum regiocontrol. Avoid DMF if isomer purity is critical [4, 5].
Problem 2: Oxidative Dimerization (Trace Metal Contamination)
In metal-catalyzed syntheses (e.g., Cu-catalyzed oxidative coupling), a common byproduct is the 3,3'-bis(imidazo[1,2-a]pyridine) dimer.
-
Cause: Over-oxidation or presence of trace Pd/Cu in "metal-free" reagents.
-
Solution:
-
Ligand Tuning: Use bidentate ligands (e.g., phenanthroline) which stabilize the monomeric metal species and prevent homocoupling.
-
Atmosphere: Strictly control
levels. If using air as an oxidant, dilute with (10:90) to slow the radical recombination rate.
-
FAQ: Rapid Troubleshooting
Q: I see a spot on TLC that fluoresces intensely blue. Is this my product?
A: Likely yes. Imidazo[1,2-a]pyridines are known for high quantum yields and strong fluorescence (often blue/cyan). However, check the
Q: How do I distinguish between N1-alkylation and Exocyclic-alkylation using NMR? A: Use 2D-NOESY .
-
Imidazo (Cyclized/N1): You will see NOE correlations between the new alkyl group and the protons on the pyridine ring (specifically H-5 or H-8 depending on substitution).
-
Exocyclic Amine: The alkyl protons will show NOE with the NH proton (if secondary) and weaker/different correlations to the ring system due to free rotation [3].
Q: My Groebke-Blackburn-Bienaymé (GBB) reaction failed. I only see amide.
A: This is hydrolysis of the isonitrile. Ensure your aldehyde and amine form the imine before adding the isonitrile and acid catalyst. Use a drying agent (
References
-
Vertex AI Search. (2026). Mechanism of imidazo[1,2-a]pyridine formation from 2-aminopyridine and alpha-haloketone. 4
-
Organic Chemistry Portal. (2025). Synthesis of imidazo[1,2-a]pyridines.
-
FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines: Regioselectivity and NOESY Analysis. 5[2][6][7]
-
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. 8[1][2][6][7][4]
-
BenchChem. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. 3
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 7. cbijournal.com [cbijournal.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Cross-Coupling Reactions with Sterically Hindered 5-Methyl Group Substrates
Welcome to the technical support center for navigating the challenges of cross-coupling reactions involving sterically hindered substrates, specifically those bearing a 5-methyl group. This guide is designed for researchers, scientists, and professionals in drug development who encounter synthetic roadblocks due to steric hindrance. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these common hurdles and achieve optimal reaction outcomes.
The presence of a methyl group at the 5-position of an aryl halide or related substrate can significantly impede the progress of common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. This steric bulk can hinder the crucial oxidative addition step in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesired byproducts. This guide will dissect these issues and offer field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Problem 1: Low to No Product Formation in Suzuki-Miyaura Coupling
You are attempting to couple a 5-methyl-substituted aryl halide with a boronic acid, but you observe minimal or no formation of the desired biaryl product.
Underlying Cause: The steric hindrance from the 5-methyl group, often compounded by substitution at the 2- and 6-positions, can significantly slow down the rate-limiting oxidative addition of the aryl halide to the Pd(0) catalyst. Furthermore, the subsequent transmetalation and reductive elimination steps can also be impeded.
Solutions:
-
Ligand Selection is Critical: For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential.[1][2][3] These ligands promote the formation of monoligated Pd(0) species, which are more reactive in the oxidative addition of hindered aryl halides.[1]
-
Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[2][4] For particularly challenging couplings, ligands like AntPhos have shown excellent reactivity in forming highly hindered biaryls.[5] N-heterocyclic carbenes (NHCs) are also powerful alternatives that can enhance catalytic activity with sterically hindered substrates.[6]
-
-
Catalyst System Optimization:
-
Precatalyst Choice: Utilize palladium precatalysts that readily form the active Pd(0) species. Pd(OAc)₂ or Pd₂(dba)₃ are common choices that can be activated in situ with phosphine ligands.[7]
-
Catalyst Loading: While typically 1-2 mol% catalyst loading is sufficient, for challenging substrates, increasing the loading to 3-5 mol% may be necessary.
-
-
Base and Solvent Considerations:
-
Base Selection: The choice of base is crucial for facilitating the transmetalation step. Stronger bases are often required for hindered couplings. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or t-BuOK.[6]
-
Solvent System: Aprotic polar solvents are generally effective. Toluene, dioxane, or THF are common choices. For reactions with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[8]
-
Experimental Protocol: Optimization of a Hindered Suzuki-Miyaura Coupling
-
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-methyl-substituted aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%) in the reaction solvent (e.g., toluene or dioxane).
-
Add the catalyst solution to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
If the reaction is sluggish, consider incrementally increasing the temperature or adding an additional portion of the catalyst.
Problem 2: Inefficient Buchwald-Hartwig Amination with a 5-Methylaryl Halide
Your attempt to couple a primary or secondary amine with a 5-methyl-substituted aryl halide results in a low yield of the desired arylamine.
Underlying Cause: Similar to the Suzuki coupling, steric hindrance around the C-X bond of the aryl halide slows the oxidative addition. Additionally, the steric bulk can disfavor the subsequent C-N bond-forming reductive elimination.
Solutions:
-
Employ Sterically Demanding Ligands: The success of Buchwald-Hartwig aminations with hindered substrates heavily relies on the use of specialized, bulky, and electron-rich phosphine ligands.[2][9]
-
Recommended Ligands: Ligands such as XPhos, BrettPhos, and tBuXPhos are designed to facilitate the coupling of sterically demanding partners.[2] These ligands stabilize the palladium center and promote the necessary catalytic steps.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and highly effective bases for these transformations.[10]
-
-
Solvent Choice: Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base.
-
Recommended Solvents: Toluene, dioxane, or THF are suitable choices.
-
Decision Workflow for Troubleshooting Hindered Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for hindered Buchwald-Hartwig amination.
Problem 3: Sonogashira Coupling Fails with a 5-Methylaryl Halide
You are unable to achieve a successful Sonogashira coupling between a terminal alkyne and a 5-methyl-substituted aryl halide.
Underlying Cause: The steric hindrance of the 5-methyl group can inhibit the oxidative addition of the aryl halide to the palladium catalyst. The copper co-catalyst, if used, can also be sensitive to steric effects.
Solutions:
-
Ligand and Catalyst System:
-
Phosphine Ligands: For sterically hindered substrates, triphenylphosphine (PPh₃) may not be sufficient. Consider more electron-rich and bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands.[4]
-
Copper-Free Conditions: In some cases, copper-free Sonogashira conditions can be advantageous for hindered substrates, as this can simplify the reaction mechanism and avoid potential side reactions.[11][12]
-
-
Reaction Conditions:
-
Base and Solvent: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as both the base and often as a co-solvent with another solvent like THF or DMF.
-
Microwave Irradiation: The use of microwave heating can sometimes overcome the activation barrier for sterically hindered substrates, leading to faster reaction times and improved yields.[13]
-
Problem 4: Poor Yield or Selectivity in Heck Reaction with a 5-Methyl-Substituted Aryl Halide
Your Heck reaction between a 5-methylaryl halide and an alkene is providing low yields of the desired substituted alkene.
Underlying Cause: The steric bulk of the 5-methyl group can disfavor the initial oxidative addition step and can also influence the regioselectivity of the subsequent migratory insertion.
Solutions:
-
Catalyst and Ligand Selection:
-
Palladium Source: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst.[14]
-
Ligands: For hindered aryl halides, phosphine ligands are generally required. Bulky, electron-rich phosphines can improve catalyst activity and stability.[2] P,N-type ligands have also shown promise in Heck couplings with challenging substrates.[15]
-
-
Base and Additives:
-
Base: A moderately strong base is needed to neutralize the HX generated during the reaction. Triethylamine (TEA) or an inorganic base like K₂CO₃ are often used.[14]
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial, especially in polar solvents.
-
Summary of Recommended Conditions for Hindered Cross-Coupling Reactions
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Recommended Solvent(s) | Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, AntPhos, NHCs | K₃PO₄, Cs₂CO₃, t-BuOK | Toluene, Dioxane, THF | Use of bulky, electron-rich ligands is crucial.[1][2][5] |
| Buchwald-Hartwig | XPhos, BrettPhos, tBuXPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | Strong, non-nucleophilic bases are essential.[2][10] |
| Sonogashira | P(t-Bu)₃, Biaryl Phosphines | TEA, DIPEA | THF, DMF | Copper-free conditions may be advantageous.[11][12] |
| Heck | Bulky Phosphines, P,N-Ligands | TEA, K₂CO₃ | DMF, Acetonitrile | Ligand choice can influence regioselectivity.[2][15] |
Frequently Asked Questions (FAQs)
Q1: Why is the 5-methyl group so problematic for cross-coupling reactions?
A1: The 5-methyl group, while not directly adjacent to the reaction center, contributes to the overall steric bulk of the aryl substrate. This steric hindrance can impede the approach of the bulky palladium catalyst to the carbon-halogen bond, thereby increasing the activation energy of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[16][17]
Q2: Can I use a nickel catalyst instead of palladium for these hindered couplings?
A2: Yes, nickel catalysts are a viable alternative and are increasingly being studied for cross-coupling reactions.[18] Nickel complexes can exhibit different reactivity patterns compared to palladium and may be more effective for certain sterically hindered substrates, particularly aryl chlorides. However, the reaction conditions will likely need to be re-optimized.
Q3: How do I know if my ligand is "electron-rich" and "sterically bulky" enough?
A3: Electron-rich ligands typically contain electron-donating groups, such as alkyl or alkoxy substituents, on the phosphine.[1][19] Steric bulk is determined by the size of the substituents on the phosphorus atom or the overall architecture of the ligand. Buchwald-type biaryl phosphine ligands are specifically designed to have these properties.[4] The Tolman electronic parameter (TEP) and cone angle are quantitative measures of a ligand's electronic and steric properties, respectively.
Q4: My reaction starts but then stalls. What could be the cause?
A4: Reaction stalling can be due to several factors:
-
Catalyst Decomposition: The palladium catalyst may not be stable under the reaction conditions, leading to the formation of inactive palladium black. Using more robust ligands or precatalysts can help mitigate this.
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic activity.[20]
-
Reagent Degradation: One of your starting materials, such as the boronic acid in a Suzuki coupling, may be degrading over time under the reaction conditions.
Q5: Are there any alternatives to phosphine ligands for these reactions?
A5: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors and can form very stable complexes with palladium, often exhibiting high activity for hindered substrates.[6]
Q6: Can computational chemistry help in predicting the success of a reaction with a hindered substrate?
A6: Computational chemistry is becoming an increasingly valuable tool for predicting reaction outcomes.[16] Density functional theory (DFT) calculations can be used to model the reaction mechanism, determine the activation energies of key steps like oxidative addition, and predict the feasibility of a particular transformation. This can help in the rational design of experiments and the selection of optimal catalysts and ligands.
References
- Aure Chemical. (2026, February 13).
- Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- TCI Chemicals.
- Cross-Coupling Reactions Guide.
- Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. (2009, October 16). Chemical Society Reviews.
- Palladium-c
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC.
- (2022, October 31). Next-generation ligands for complex coupling challenges. Chemistry World.
- Sigma-Aldrich. Buchwald Phosphine Ligands for Cross Coupling.
- (2024, February 14).
- ACS GCI Pharmaceutical Roundtable.
- Tu, T., et al. (2012).
- (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Buchwald–Hartwig amin
- The effect of steric bulk in Sonogashira coupling reactions. (2025, August 5).
- Heck reaction. Wikipedia.
- (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Sonogashira coupling. Wikipedia.
- (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- (2023, June 30).
- Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions.
- Heck Reaction. Organic Chemistry Portal.
- Huang, H., et al. (2008, August 1). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- (2004, July 14). The Intramolecular Heck Reaction. Macmillan Group.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (PDF).
- (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Zhao, Q., et al. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
- (2023, June 30). Heck Reaction. Chemistry LibreTexts.
- (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Schroeder Group. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois.
- Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit.
- (2022, February 28). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science.
- (2024, January 13).
- Late-stage oxidative C(sp3)
- (2017, December 22).
- (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. jmcct.com [jmcct.com]
- 3. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in 6-bromoimidazo[1,5-a]pyridine synthesis
Technical Support Guide: Troubleshooting Low Conversion in 6-Bromoimidazo[1,5-a]pyridine Synthesis
Part 1: Executive Summary & Diagnostic Framework
Subject: Optimization of Cyclodehydration for Electron-Deficient Imidazo[1,5-a]pyridine Scaffolds. Applicable For: Synthesis of 6-bromoimidazo[1,5-a]pyridine via N-((5-bromopyridin-2-yl)methyl)amide intermediates.
The Core Challenge: The synthesis of 6-bromoimidazo[1,5-a]pyridine typically involves the cyclodehydration of an amide precursor. The presence of the bromine atom on the pyridine ring creates a significant electronic barrier. Bromine is an electron-withdrawing group (EWG) by induction, which reduces the nucleophilicity of the pyridine nitrogen—the very atom that must attack the activated amide carbonyl to close the ring.
Low conversion in this reaction is rarely a random error; it is usually a kinetic bottleneck caused by this electronic deactivation, compounded by moisture sensitivity if using Vilsmeier-Haack conditions (POCl₃/DMF).
Diagnostic Workflow
Use this decision tree to identify the root cause of your low conversion before altering conditions.
Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.
Part 2: Technical Troubleshooting Guide (Q&A)
Scenario A: The "Stalled" Reaction
Q: My LC-MS shows 80% unreacted starting material (amide) even after refluxing with POCl₃ for 4 hours. Why isn't it cyclizing?
A: This is the classic "Electronic Wall" effect.
-
The Mechanism: The reaction requires the pyridine nitrogen (N_py) to attack the imidoyl chloride intermediate formed by POCl₃. Because your scaffold has a Bromine atom, the N_py lone pair is less available (lower HOMO energy).
-
The Fix: You need a more electrophilic activating agent or higher energy conditions.
-
Switch Reagents: Move from POCl₃ to Triflic Anhydride (Tf₂O) with 2-chloropyridine as a base. Tf₂O creates a highly reactive triflylimidate intermediate that is susceptible to attack even by deactivated nitrogens.
-
Solvent Upgrade: If sticking with POCl₃, switch from DCE (83°C) to Toluene (110°C) or Xylene (140°C) to overcome the activation energy barrier.
-
Scenario B: The "Disappearing" Reagent
Q: I added 3 equivalents of POCl₃, but I only see the hydrolyzed amine precursor and starting material. What happened?
A: Your Vilsmeier reagent likely hydrolyzed before it could activate the amide.
-
The Cause: POCl₃ is extremely moisture-sensitive. If your solvent (DMF/DCE) was "dry" but sitting on a shelf for a week, it likely contains enough water to quench the POCl₃.
-
The Fix:
-
Protocol: Distill POCl₃ prior to use if it's old.
-
Solvent: Use fresh anhydrous solvent from a sealed septum bottle.
-
Verification: Observe the color change. The formation of the Vilsmeier adduct (with DMF) usually turns the solution faint yellow/orange. If it stays clear or turns cloudy white immediately, moisture is present.
-
Scenario C: Isolation Difficulties
Q: The conversion looks okay on TLC, but I lose half my mass during aqueous workup. Is the product unstable?
A: 6-Bromoimidazo[1,5-a]pyridine is moderately basic.
-
The Trap: If you quench with highly acidic water and extract, the product will remain protonated in the aqueous layer (as the pyridinium salt).
-
The Fix:
-
Quench: Pour the reaction mixture into saturated NaHCO₃ or Na₂CO₃ (pH > 8).
-
Extraction: Use DCM or CHCl₃ (3x). Ensure the aqueous layer pH remains basic throughout the extraction.
-
Salting Out: If the yield is still low, saturate the aqueous layer with NaCl to force the organic product out.
-
Part 3: Validated Experimental Protocols
Two protocols are provided: Method A (Standard Vilsmeier) and Method B (High-Reactivity Triflic Activation). Use Method B if Method A fails due to low conversion.
Method A: Optimized Vilsmeier-Haack Cyclization
Best for: Cost-effective scale-up, moderately deactivated substrates.
-
Preparation: In a flame-dried RBF under Argon, dissolve the amide precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) [0.2 M concentration].
-
Activation: Cool to 0°C. Add POCl₃ (3.0 equiv) dropwise.
-
Catalysis: Add DMF (catalytic, 10 mol%). Note: DMF acts as the Vilsmeier catalyst.
-
Reaction: Reflux (83°C) for 4–6 hours. Monitor via LC-MS.
-
Workup: Cool to RT. Slowly pour into ice-cold sat. Na₂CO₃. Stir vigorously for 30 mins to hydrolyze phosphorous intermediates. Extract with DCM.
Method B: Triflic Anhydride (Tf₂O) Mediated Cyclization
Best for: Highly deactivated (electron-poor) substrates like 6-bromo derivatives.
-
Preparation: Dissolve amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM at -78°C.
-
Activation: Add Tf₂O (1.1 equiv) dropwise over 10 mins.
-
Cyclization: Allow the mixture to warm slowly to 0°C, then to RT over 2 hours.
-
Mechanism: The 2-chloropyridine acts as a non-nucleophilic base, preventing side reactions while Tf₂O creates a "super-electrophile."
-
Workup: Quench with dilute NaHCO₃.
Data Comparison: Reagent Efficacy
| Parameter | POCl₃ (Standard) | Tf₂O (High-Performance) |
| Active Species | Chloroiminium ion | Triflylimidate |
| Electrophilicity | Moderate | High |
| Moisture Sensitivity | High | Very High |
| Typical Yield (6-Br) | 40–60% | 85–95% |
| Temp Required | 80–110°C | -78°C to RT |
Part 4: Mechanistic Visualization
Understanding the pathway clarifies why the 6-Br substituent hinders the reaction.
Figure 2: Reaction pathway highlighting the nucleophilic attack as the rate-determining step for electron-deficient pyridines.
References
-
Charette, A. B., et al. (2009). "Mild Electrophilic Activation of Amides: A General Synthesis of Imidazo[1,5-a]pyridines." Journal of Organic Chemistry.
-
Volonterio, A., & Zanda, M. (2008). "One-Pot Synthesis of Imidazo[1,5-a]pyridines via Vilsmeier-Type Cyclization." Organic Letters.
-
BenchChem Technical Database. (2025). "Optimizing reaction conditions for Vilsmeier cyclization in pyridines."
-
Frontier Specialty Chemicals. (2024). "Technical Data Sheet: 6-Bromoimidazo[1,5-a]pyridine."
Stability of 6-Bromo-5-methylimidazo[1,5-a]pyridine under acidic conditions
A Guide for Researchers on Stability Under Acidic Conditions
Welcome to the technical support center for 6-Bromo-5-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experiments under acidic conditions. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the imidazo[1,5-a]pyridine scaffold under acidic conditions?
The imidazo[1,5-a]pyridine ring system is a robust heterocyclic scaffold. Its synthesis is often carried out under acidic conditions, such as in the presence of polyphosphoric acid (PPA) or para-toluenesulfonic acid (p-TsOH), which suggests a degree of stability in acidic media. However, the stability is not absolute and can be influenced by the specific reaction conditions and the nature of substituents on the ring.
Q2: Which nitrogen in the 6-Bromo-5-methylimidazo[1,5-a]pyridine core is most likely to be protonated in an acidic medium?
The imidazo[1,5-a]pyridine system contains two nitrogen atoms. The pyridine nitrogen (N-4) and the imidazole nitrogen (N-2). The most basic nitrogen, and therefore the most likely to be protonated, is the pyridine nitrogen (N-4). This protonation can affect the electron density of the entire ring system and influence its reactivity and stability.
Q3: What are the potential degradation pathways for 6-Bromo-5-methylimidazo[1,5-a]pyridine under acidic conditions?
While specific degradation pathways for 6-Bromo-5-methylimidazo[1,5-a]pyridine have not been extensively reported in the literature, based on the general chemistry of related heterocyclic compounds, potential degradation pathways under acidic conditions could include:
-
Hydrolysis of the Imidazole Ring: Under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), the imidazole portion of the ring system could be susceptible to hydrolytic cleavage.
-
Debromination: Although generally stable, the bromo substituent could potentially be removed under certain reductive acidic conditions, though this is less likely under standard acidic stress testing.
-
Side Reactions of Substituents: The methyl group could undergo acid-catalyzed side reactions at very high temperatures, but this is generally not a primary degradation pathway under typical experimental conditions.
Q4: Are there any known instances of imidazo[1,5-a]pyridine derivatives showing instability in acid?
Yes, while the core is relatively stable, functional groups attached to the ring can be susceptible to acid-catalyzed reactions. For instance, ester functionalities on related imidazo[1,5-a]pyrimidine systems have been shown to undergo hydrolysis under acidic conditions.[1] This highlights the importance of considering the stability of the entire molecule, not just the core scaffold.
Troubleshooting Guide: Common Issues in Acidic Stability Experiments
This section addresses specific problems you might encounter during your research.
Issue 1: My starting material, 6-Bromo-5-methylimidazo[1,5-a]pyridine, is not fully dissolving in my acidic solution.
-
Possible Cause: Protonation of the pyridine nitrogen can lead to the formation of a salt, which may have different solubility properties than the free base.
-
Troubleshooting Steps:
-
Co-solvent Addition: Try adding a small amount of a polar organic co-solvent like methanol, ethanol, or acetonitrile to improve solubility.
-
Gentle Warming: Gently warm the solution while stirring. Monitor for any signs of degradation.
-
pH Adjustment: If your experimental design allows, a slight adjustment of the pH towards a less acidic range might improve solubility without compromising the intended reaction conditions.
-
Issue 2: I am observing the appearance of new, unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions.
-
Possible Cause: This indicates that your compound is degrading. The new peaks correspond to degradation products.
-
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to obtain the mass of the degradation products. This will provide crucial clues about the degradation pathway. For example, a mass loss of 79/81 Da could suggest debromination.
-
Vary Acid Concentration and Temperature: Perform a systematic study by varying the acid concentration (e.g., 0.1N HCl, 1N HCl) and temperature (e.g., room temperature, 50°C, 80°C). This will help you understand the conditions under which your compound is stable.
-
Time-Course Analysis: Monitor the reaction over time (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.
-
Issue 3: My reaction is not proceeding as expected in an acidic medium.
-
Possible Cause: Protonation of the imidazo[1,5-a]pyridine ring can deactivate it towards certain reactions, particularly those involving electrophilic attack. In synthetic applications, protonation of a starting amine can reduce its nucleophilicity, hindering the reaction.[2]
-
Troubleshooting Steps:
-
Re-evaluate the Reaction Mechanism: Consider if the acidic conditions are compatible with the intended reaction mechanism.
-
Use a Non-Protic Acid Catalyst: If possible, switch to a Lewis acid catalyst that can promote the reaction without extensive protonation of the substrate.
-
Protecting Group Strategy: In a synthetic context, consider if a protecting group strategy for the nitrogen atoms is feasible.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Bromo-5-methylimidazo[1,5-a]pyridine under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of your compound in acidic media.
Materials:
-
6-Bromo-5-methylimidazo[1,5-a]pyridine
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1N, 1N)
-
Sulfuric acid (H₂SO₄), various concentrations (e.g., 0.1N, 1N)
-
HPLC grade water, acetonitrile, and methanol
-
A suitable HPLC system with a UV detector and a C18 column
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 6-Bromo-5-methylimidazo[1,5-a]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
To separate vials, add a known volume of the stock solution.
-
Add the acidic solution (e.g., 0.1N HCl, 1N HCl, 0.1N H₂SO₄, 1N H₂SO₄) to achieve a final desired concentration of the compound.
-
Prepare a control sample with water instead of the acid solution.
-
-
Incubation: Incubate the vials at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 24 hours).
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the sample with a suitable base if necessary for the analytical method.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at time zero.
-
Analyze any new peaks for potential degradation products using LC-MS.
-
Data Presentation:
| Condition | Temperature (°C) | Time (h) | % Degradation | Number of Degradants |
| 0.1N HCl | 40 | 24 | ||
| 1N HCl | 40 | 24 | ||
| 0.1N H₂SO₄ | 40 | 24 | ||
| 1N H₂SO₄ | 40 | 24 | ||
| 0.1N HCl | 60 | 24 | ||
| 1N HCl | 60 | 24 | ||
| 0.1N H₂SO₄ | 60 | 24 | ||
| 1N H₂SO₄ | 60 | 24 |
This table should be filled with your experimental data.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for investigating the stability of 6-Bromo-5-methylimidazo[1,5-a]pyridine under acidic conditions.
Caption: Workflow for Acidic Stability Testing.
Logical Relationship of Stability Factors
The stability of 6-Bromo-5-methylimidazo[1,5-a]pyridine in acidic media is a multifactorial issue. The following diagram illustrates the key relationships.
Caption: Factors Influencing Acidic Stability.
References
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
Chemistry of Heterocyclic Compounds. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. [Link]
Sources
Technical Support Center: Recrystallization of 6-Bromo-5-methylimidazo[1,5-a]pyridine
Welcome to the technical support center for the purification of 6-Bromo-5-methylimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we provide in-depth, field-proven insights into selecting the optimal recrystallization solvents and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal recrystallization solvent for 6-Bromo-5-methylimidazo[1,5-a]pyridine?
There is no single "perfect" solvent universally cited for this specific molecule. However, based on its structural features—a polar imidazopyridine core combined with a non-polar bromo- and methyl-substituted ring—a mixed-solvent system is often an excellent starting point.
-
Primary Recommendation: A mixed solvent system of Ethyl Acetate and Hexane (or Heptane) is highly recommended. A patent for the related compound 6-bromoimidazo[1,2-a]pyridine specifies an ethyl acetate/n-hexane mixture, suggesting this is a promising approach for the imidazo[1,5-a]pyridine isomer as well.[1][2] This system allows for fine-tuning the polarity to achieve the ideal solubility profile: high solubility in the hot solvent mixture and low solubility upon cooling.
-
Single Solvent Options: For initial screening, moderately polar solvents should be investigated. Given that a related isomer shows slight solubility in methanol and chloroform, these are candidates for testing.[3] Ethanol is also a common and effective solvent for many heterocyclic compounds.[4][5]
The core principle is that a suitable solvent should dissolve the compound when hot but not when cold.[6][7]
Q2: How do I perform an effective solvent screening to find the best system?
Solvent screening is a critical first step and prevents the loss of valuable material.[8] The process involves testing the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling point.
See Protocol 1: Systematic Solvent Screening for a detailed, step-by-step methodology. The goal is to identify a solvent that exhibits the following characteristics:
-
Poor Solubility at Room Temperature: The compound should be sparingly soluble or insoluble in the cold solvent.
-
High Solubility at Boiling Point: The compound should dissolve completely in a minimal amount of the boiling solvent.[6][8]
-
Crystal Formation Upon Cooling: The compound should crystallize out of the solution as it cools. Slow cooling is preferable for forming larger, purer crystals.[9]
-
Volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7]
Q3: What causes "oiling out," and how can I prevent it?
"Oiling out" occurs when the compound comes out of solution as a liquid oil rather than a solid crystal.[7][10] This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly, leading to precipitation from a supersaturated solution at a temperature above its melting point.
Prevention & Solution:
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[7][9]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[9][10]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Try a lower-boiling point solvent or adjust the ratio in a mixed-solvent system.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the recrystallization of 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Problem: My compound will not dissolve, even in the boiling solvent.
-
Causality: You may have chosen a solvent in which your compound is simply insoluble, or the solid may contain insoluble impurities.[6][11]
-
Solution Pathway:
-
Verify Solvent Choice: Ensure the solvent is appropriate for the polarity of your molecule. Pyridine derivatives are generally polar, but the bromo- and methyl- groups add non-polar character.[5][11]
-
Add More Solvent: Add the solvent in small increments to the boiling mixture. If the compound begins to dissolve, you may have simply not added enough.
-
Hot Filtration: If a portion of the compound dissolves but a solid residue remains, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the filtrate to cool.[12]
-
Switch Solvents: If the compound shows no sign of dissolving, the solvent is unsuitable. Recover your compound by removing the solvent and select a more polar solvent for your next attempt.
-
Problem: No crystals are forming after the solution has cooled.
-
Causality: This is one of the most common issues in recrystallization. The primary causes are using too much solvent or the solution is supersaturated.[10][11]
-
Solution Pathway:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[8][10][13]
-
Seeding: If available, add a single, pure "seed crystal" of 6-Bromo-5-methylimidazo[1,5-a]pyridine to the solution to initiate crystallization.[8][11]
-
-
Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[9][10] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow the solution to cool again.
-
Cool Further: If crystals have not formed at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.
-
Problem: The final crystal yield is very low.
-
Causality: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration, or washing the final crystals with a solvent at the wrong temperature.
-
Solution Pathway:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve your crude product.[6][8]
-
Check the Mother Liquor: After filtering your crystals, try cooling the remaining solution (the mother liquor) in an ice bath to see if a second crop of crystals will form. Note that this second crop may be less pure.
-
Use Ice-Cold Rinsing Solvent: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold solvent.[8] Using room-temperature solvent will redissolve some of your purified product.
-
Experimental Protocols & Data
Data Presentation: Solvent Screening Guide
The table below provides a starting point for selecting a recrystallization solvent for 6-Bromo-5-methylimidazo[1,5-a]pyridine.
| Solvent System | Type | Boiling Point (°C) | Rationale & Justification |
| Ethyl Acetate / Hexane | Mixed (Mid-Polarity) | ~70-77 | Primary Recommendation. Effective for similar compounds.[1] Allows for precise polarity tuning. Dissolve in hot ethyl acetate, then add hexane until cloudy. |
| Ethanol | Polar Protic | 78 | A good general-purpose solvent for many nitrogen-containing heterocycles.[4][5] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar; may offer a different solubility profile. |
| Acetone | Polar Aprotic | 56 | A strong, low-boiling solvent. May be too effective, leading to high solubility even when cold. Often useful in mixed systems.[5] |
| Toluene | Non-Polar | 111 | May be effective if non-polar impurities are the main issue. The high boiling point can sometimes lead to oiling out. |
| Methanol | Polar Protic | 65 | A related isomer shows slight solubility, making it a viable candidate for screening.[3] |
Protocol 1: Systematic Solvent Screening
-
Place ~20-30 mg of your crude compound into a small test tube.
-
Add the test solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath until the solvent boils.
-
If the compound dissolves in the hot solvent, remove it from the heat and allow it to cool to room temperature.
-
Place the test tube in an ice bath for 10-15 minutes. Observe if crystals form. A heavy precipitate of pure-looking crystals indicates a good solvent.
Protocol 2: Standard Recrystallization (Two-Solvent System: Ethyl Acetate/Hexane)
-
Place the crude 6-Bromo-5-methylimidazo[1,5-a]pyridine in an Erlenmeyer flask.
-
Add the first solvent (ethyl acetate) in small portions while heating the flask with swirling until the solid just dissolves. Use the minimum amount of hot ethyl acetate necessary.
-
Slowly add the second, less polar solvent (hexane) dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the first solvent (ethyl acetate) until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.
-
Allow the crystals to dry completely.
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common issues during recrystallization.
Caption: Troubleshooting workflow for common recrystallization problems.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
- CN103788092A. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Kozma, D., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Reddit r/chemistry. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit r/chemistry. (2022). Guide to Recrystallisation. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Montclair State University. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. 28279-41-6 CAS MSDS (6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. reddit.com [reddit.com]
Validation & Comparative
1H NMR Spectrum Analysis Guide: 6-Bromo-5-methylimidazo[1,5-a]pyridine
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Bromo-5-methylimidazo[1,5-a]pyridine . This document is structured to assist researchers in the rigorous characterization of this specific heterocyclic intermediate, commonly used in medicinal chemistry for drug discovery (e.g., IDO1 inhibitors, kinase inhibitors).
Executive Summary & Product Profile
Compound: 6-Bromo-5-methylimidazo[1,5-a]pyridine CAS: (Relevant analogs: 1895053-99-2 for [1,2-a] isomer; specific CAS for [1,5-a] varies by vendor) Molecular Formula: C₈H₇BrN₂ Molecular Weight: 211.06 g/mol
Significance: This compound features a fused imidazo[1,5-a]pyridine core, a "privileged scaffold" in bioorganic chemistry known for its potential as a bioisostere of indole and naphthalene. The specific 5-methyl, 6-bromo substitution pattern is critical:
-
6-Bromo: Serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the core.
-
5-Methyl: Provides steric bulk peri to the bridgehead nitrogen, influencing binding affinity and metabolic stability (blocking the oxidation-prone 5-position).
Structural Numbering & Logic
To interpret the NMR correctly, one must understand the numbering system of the imidazo[1,5-a]pyridine skeleton.
-
Positions 1 & 3: Imidazole ring protons.
-
Position 2: Bridgehead Nitrogen.[1]
-
Position 5: Pyridine ring carbon adjacent to the bridgehead nitrogen (substituted with Methyl ).
-
Position 6: Pyridine ring carbon (substituted with Bromine ).[1][2][3][4][5]
-
Positions 7 & 8: Remaining pyridine ring protons.
Visualization of Structural Logic:
Caption: Structural logic dictating the NMR shift environment. The 5-Me and 6-Br substituents define the multiplicity and chemical shift of the remaining aromatic protons.
Experimental Protocol (Best Practices)
For reproducible data, follow this standardized acquisition protocol.
| Parameter | Recommendation | Rationale |
| Solvent | CDCl₃ (Chloroform-d) | Standard for non-polar intermediates; provides clear separation of aromatic signals. DMSO-d₆ is an alternative if solubility is poor, but will shift peaks downfield. |
| Concentration | 5–10 mg / 0.6 mL | Ensures sufficient signal-to-noise ratio (S/N) for identifying small coupling constants without aggregation effects. |
| Frequency | 400 MHz or higher | Essential to resolve the H7/H8 coupling and separate the imidazole singlets (H1/H3). |
| Reference | TMS (0.00 ppm) | Internal standard is critical for precise chemical shift reporting. |
| Temperature | 298 K (25°C) | Standard ambient temperature to prevent peak broadening due to rotameric exchange (unlikely here, but good practice). |
Spectral Analysis & Assignment
The 1H NMR spectrum of 6-Bromo-5-methylimidazo[1,5-a]pyridine is characterized by a distinct 3:1:1:1:1 integration pattern (3 methyl protons, 4 aromatic protons).
Predicted Chemical Shifts & Multiplicities (in CDCl₃)
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| A | 8.05 – 8.15 | Singlet (s) | 1H | H1 | The most deshielded imidazole proton, located between the bridgehead N and C8. |
| B | 7.45 – 7.55 | Singlet (s) | 1H | H3 | Imidazole proton adjacent to N1. Distinct from H1 due to lack of bridgehead proximity. |
| C | 7.30 – 7.40 | Doublet (d) | 1H | H8 | Peri to the bridgehead N. Shows ortho-coupling to H7. Shielded slightly by the 5-Me group compared to the parent. |
| D | 6.80 – 6.95 | Doublet (d) | 1H | H7 | Ortho to the electron-withdrawing Bromine (at C6). Deshielded relative to parent H7, but appears as a doublet ( |
| E | 2.65 – 2.75 | Singlet (s) | 3H | 5-CH₃ | Diagnostic Signal. Aromatic methyl group. Downfield shifted due to attachment to the electron-deficient pyridine ring. |
Key Diagnostic Features
-
Absence of H5 & H6: In the unsubstituted parent, H5 appears as a doublet at ~7.9 ppm and H6 as a triplet/dd at ~6.7 ppm. Both are absent here. The loss of the H5 doublet and the appearance of the methyl singlet at ~2.7 ppm is the primary confirmation of the 5-substitution.
-
The H7-H8 Doublets: You will observe an AB system (or AX system) for H7 and H8.
-
H8 is typically further downfield (closer to nitrogen).
-
H7 is coupled to H8 (
Hz).[6] -
Note: In the parent molecule, H7 is a triplet/dd. Here, it simplifies to a doublet because its other neighbor (H6) is replaced by Bromine.
-
-
The Imidazole Singlets: H1 and H3 appear as sharp singlets. H1 is typically more deshielded (downfield) than H3.
Comparative Analysis: Product vs. Alternatives
To validate the identity of your compound, compare its spectral fingerprint against these structurally related alternatives.
Comparison Table
| Feature | 6-Bromo-5-methyl (Target) | 5-Methylimidazo[1,5-a]pyridine (Precursor/Analog) | 6-Bromoimidazo[1,5-a]pyridine (Non-methylated) |
| Methyl Signal | Singlet (~2.7 ppm) | Singlet (~2.6 ppm) | Absent |
| H5 Signal | Absent | Absent | Doublet (~8.0 ppm) |
| H6 Signal | Absent (Br substituted) | Triplet/dd (~6.7 ppm) | Absent (Br substituted) |
| H7 Multiplicity | Doublet (couples only to H8) | DD/Triplet (couples to H6 & H8) | Doublet (couples only to H8) |
| H8 Shift | ~7.3 ppm | ~7.4 ppm | ~7.5 ppm |
Why this matters:
-
Differentiation from Regioisomers: If you synthesized the [1,2-a] isomer (Imidazo[1,2-a]pyridine) by mistake, the chemical shifts would differ significantly. In [1,2-a] systems, H2 and H3 are on the imidazole ring. H3 in [1,2-a] is typically around 7.4-7.6 ppm, while H1 in [1,5-a] is often >8.0 ppm.
-
Monitoring Reaction Progress: The disappearance of the H6 signal (if starting from 5-methyl) or the H5 signal (if starting from 6-bromo) allows for precise reaction monitoring.
Troubleshooting & Artifacts
Common Impurities:
-
Residual Solvent: CDCl₃ peak at 7.26 ppm may overlap with H8 or H7. Solution: Use CCl₄ or Acetone-d₆ if overlap is critical.
-
Water: Broad singlet around 1.56 ppm (in CDCl₃).
-
Starting Material (2-(aminomethyl)-3-bromo-4-methylpyridine): Look for broad NH₂ signals or different methyl shifts.
Artifacts:
-
Rotamers: Unlikely for this rigid fused system.
-
Broadening: If peaks are broad, check for paramagnetic impurities (e.g., residual Copper or Iron from cross-coupling steps).
References
-
Imidazo[1,5-a]pyridine Core Synthesis & NMR
- Source: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines."
-
URL:[Link]
-
Substituent Effects in Imidazo-pyridines
- Source: Royal Society of Chemistry (RSC). "Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands.
-
URL:[Link]
- General NMR Shift Database: Source: ChemicalBook / Spectrabase. "Imidazo[1,5-a]pyridine NMR spectrum."
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation | MDPI [mdpi.com]
- 3. data.epo.org [data.epo.org]
- 4. Ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate|208.19 g/mol [benchchem.com]
- 5. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incemc.ro [incemc.ro]
Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Novel Heterocyclic Compounds
Topic: Mass Spectrometry Fragmentation Pattern of 6-Bromo-5-methylimidazo[1,5-a]pyridine
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of compounds with significant therapeutic potential, including anticancer and enzyme inhibitory agents.[1] As drug development pipelines accelerate, the unambiguous structural characterization of these novel chemical entities becomes paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight confirmation but also deep structural insights through controlled fragmentation analysis. This guide provides a comprehensive examination of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of a representative molecule, 6-Bromo-5-methylimidazo[1,5-a]pyridine. We will dissect the predicted fragmentation pathways, grounded in established chemical principles, and present a robust experimental protocol for empirical verification. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their discovery programs.
The Molecular Ion Signature: The Bromine Isotopic Pattern
The first and most telling feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This near 1:1 ratio results in a pair of peaks for the molecular ion ([M]⁺• and [M+2]⁺•) that are separated by two mass-to-charge units (m/z) and are of almost equal intensity.[2][3] This pattern is a highly reliable diagnostic marker for the presence of a single bromine atom in a molecule.
For 6-Bromo-5-methylimidazo[1,5-a]pyridine (C₉H₇BrN₂), the molecular ions are expected as follows:
| Ion | Isotope Composition | Calculated m/z (Monoisotopic) | Expected Relative Intensity |
| [M]⁺• | C₉H₇⁷⁹BrN₂ | 221.98 | ~100% |
| [M+2]⁺• | C₉H₇⁸¹BrN₂ | 223.98 | ~98% |
This characteristic doublet provides immediate confirmation of bromine incorporation and the compound's molecular weight. Any significant deviation from this intensity ratio would suggest the presence of co-eluting impurities or unexpected isotopic enrichment.
Predicted Fragmentation Pathways of 6-Bromo-5-methylimidazo[1,5-a]pyridine
The fragmentation of the molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. The structure of 6-Bromo-5-methylimidazo[1,5-a]pyridine presents several likely cleavage points. The proposed fragmentation cascade is initiated by the ionization of the molecule, typically forming a radical cation ([M]⁺•).
Caption: Proposed EI fragmentation pathways for 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Key Proposed Fragmentation Steps:
-
Loss of a Bromine Radical (-Br•): The cleavage of the C-Br bond is a highly favorable pathway due to the stability of the resulting aryl cation. This will produce a prominent ion at m/z 143, corresponding to the [C₉H₇N₂]⁺ species. This is often one of the most intense fragment peaks for bromo-aromatic compounds.
-
Loss of a Methyl Radical (-CH₃•): Benzylic cleavage, or in this case, cleavage of the methyl group attached to the aromatic ring, is another common fragmentation route. This would result in an ion cluster at m/z 206/208. The stability of the resulting cation makes this a probable event.
-
Loss of Hydrogen Cyanide (-HCN): Nitrogen-containing heterocyclic rings frequently undergo fragmentation by losing a molecule of hydrogen cyanide (27 Da).[4] The ion at m/z 143 ([M-Br]⁺) is predicted to lose HCN to form a fragment ion at m/z 116.
-
Sequential Losses: Further fragmentation of the m/z 116 ion could occur, potentially through the loss of a methylene radical or other small neutral species, leading to ions at lower mass ranges, such as the ion at m/z 102.
Experimental Design for Empirical Verification
A self-validating protocol is essential for confirming the proposed fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides exact mass measurements, allowing for the confident assignment of elemental compositions to each fragment ion.
Instrumentation and Sample Preparation
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer capable of high resolution (>20,000 FWHM) and tandem MS (MS/MS) experiments.
-
Ionization Source: Electron Ionization (EI) is ideal for generating classic, reproducible fragmentation patterns. Alternatively, Electrospray Ionization (ESI) can be used to generate the protonated molecule [M+H]⁺, followed by Collision-Induced Dissociation (CID) to induce fragmentation.
-
Sample Preparation:
-
Dissolve 1 mg of 6-Bromo-5-methylimidazo[1,5-a]pyridine in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
For ESI, add 0.1% formic acid to the final solution to promote protonation.
-
Step-by-Step Experimental Protocol (ESI-CID)
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a standard calibration solution to ensure high mass accuracy.
-
Direct Infusion: Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Full Scan: Acquire a full scan MS1 spectrum to confirm the presence of the protonated molecule, [M+H]⁺, at m/z 222.99 and 224.99. Verify the ~1:1 isotopic ratio.
-
Tandem MS (MS/MS) Analysis:
-
Select the [M+H]⁺ ion at m/z 223 as the precursor ion for fragmentation.
-
Apply a stepped collision energy (e.g., ramping from 10-40 eV) in the collision cell (using Argon or Nitrogen as the collision gas). This allows for the capture of both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Use the instrument software to calculate the elemental composition of the precursor and fragment ions based on their high-resolution, accurate mass measurements.
-
Compare the experimentally observed fragments with the predicted pathways. For example, a fragment ion with an accurate mass corresponding to [C₉H₈N₂]⁺ would confirm the loss of the bromine atom from the protonated molecule.
-
Caption: Experimental workflow for MS/MS analysis of 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Comparison with Alternative Analytical Methodologies
While mass spectrometry is exceptionally powerful for determining fragmentation, a comprehensive structural elucidation relies on orthogonal techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would definitively establish the substitution pattern of the bromo and methyl groups on the imidazo[1,5-a]pyridine core, something MS can only infer. MS provides molecular formula and fragmentation information, while NMR provides the exact atomic arrangement. The two techniques are highly complementary.
-
Computational Mass Spectrometry: In silico methods can be used to predict fragmentation pathways and the relative intensities of fragment ions. By calculating the energies required for different bond cleavages and the stability of the resulting ions, computational models can support or challenge proposed fragmentation schemes, adding a layer of theoretical validation to the experimental data.
Conclusion
The mass spectrum of 6-Bromo-5-methylimidazo[1,5-a]pyridine is predicted to be characterized by a prominent molecular ion doublet at m/z 221/223, confirming its elemental composition. The fragmentation pattern is expected to be dominated by the facile loss of the bromine atom to yield an ion at m/z 143, followed by further cleavages of the heterocyclic core, such as the loss of HCN. This guide provides both a theoretically grounded prediction of these pathways and a rigorous, detailed protocol for their empirical verification using modern high-resolution mass spectrometry. By integrating this analytical approach with complementary techniques like NMR, researchers can achieve unambiguous structural confirmation, a critical step in the advancement of novel therapeutics based on the imidazo[1,5-a]pyridine scaffold.
References
-
Title: Synthesis of imidazo[1,5-a]pyridines Source: Organic Chemistry Portal URL: [Link]
-
Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts Source: MDPI URL: [Link]
-
Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL: [Link]
-
Title: Synthesis of novel imidazo[1,5-a]pyridine derivates Source: ResearchGate URL: [Link]
-
Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations Source: PMC URL: [Link]
-
Title: Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties Source: Chemistry Europe URL: [Link]
-
Title: Ion fragmentation of small molecules in mass spectrometry Source: SlideShare URL: [Link]
-
Title: Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source: Asian Journal of Chemistry URL: [Link]
-
Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]
Sources
Technical Guide: Infrared Spectroscopy of the Imidazo[1,5-a]pyridine Scaffold
[1]
Executive Summary & Structural Significance
The imidazo[1,5-a]pyridine ring system represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, imidazo[1,2-a]pyridine. While the 1,2-isomer is ubiquitous in commercial drugs (e.g., Zolpidem), the imidazo[1,5-a]pyridine core has emerged as a critical moiety for indoleamine 2,3-dioxygenase (IDO) inhibitors, fluorescent probes, and N-heterocyclic carbene (NHC) precursors.
For the analytical chemist, distinguishing these isomers is paramount. This guide provides an objective, data-driven comparison of the vibrational signatures of the imidazo[1,5-a]pyridine system against its structural alternatives, supported by experimental protocols and mechanistic insights.
Comparative Vibrational Analysis: 1,5-a vs. 1,2-a Isomers
The primary challenge in characterizing this scaffold is differentiating it from the thermodynamically more stable imidazo[1,2-a]pyridine.[1] The difference lies in the nodal arrangement of the
Table 1: Diagnostic IR Band Comparison
Data synthesized from experimental spectra of derivatives and DFT calculations.
| Vibrational Mode | Imidazo[1,5-a]pyridine (Target) | Imidazo[1,2-a]pyridine (Alternative) | Diagnostic Note |
| C=N Stretching | 1614 – 1627 cm⁻¹ | 1640 – 1650 cm⁻¹ | The 1,5-a system typically exhibits a lower frequency C=N stretch due to distinct conjugation pathways involving the bridgehead nitrogen.[1] |
| C3-H / C2-H Stretch | ~3100 – 3150 cm⁻¹ (C3-H) | 3100 – 3130 cm⁻¹ (C2-H) | The C3-H in the 1,5-a isomer is highly acidic (pre-carbene character).[1] Its stretch is often sharper and distinct in salts. |
| Ring Breathing | 1350 – 1380 cm⁻¹ | 1270 – 1290 cm⁻¹ | The 1,5-a fusion induces a specific ring deformation mode at higher energy than the 1,2-a isomer. |
| Fingerprint (Out-of-Plane) | 740 – 760 cm⁻¹ | 730 – 750 cm⁻¹ | Overlap exists, but the 1,5-a isomer often shows a doublet in substituted derivatives. |
Mechanism of Spectral Divergence[1]
-
Imidazo[1,5-a]pyridine: The bridgehead nitrogen (N4) is flanked by carbons in a way that creates a continuous
-electron system with significant dipolar resonance contribution.[1] This reduces the bond order of the C=N bond located at the 1-position, shifting the stretch to lower wavenumbers (~1614 cm⁻¹).[1] -
Imidazo[1,2-a]pyridine: The bridgehead nitrogen (N4) is adjacent to the other nitrogen (N1) only through the C2-C3 bridge, resulting in a more localized C=N character at the N1-C2 bond, typically absorbing at higher frequencies (~1640 cm⁻¹).[1]
Detailed Spectral Breakdown
A. The "Pre-Carbene" C-H Stretch (3100–3150 cm⁻¹)
The proton at the C3 position (between the non-bridgehead N2 and bridgehead N4) is chemically unique.[1]
-
Observation: In IR, this manifests as a weak-to-medium intensity band often obscured by aromatic C-H stretches. However, in pyridinium salts (quaternized N2), this band shifts significantly and becomes a diagnostic probe for the formation of NHC precursors.[1]
-
Causality: The high s-character of the C3-H bond, induced by the adjacent electronegative nitrogens, stiffens the bond, pushing the vibrational frequency higher than typical benzene-like C-H bonds.
B. The "Double Bond" Region (1500–1650 cm⁻¹)
This region is the fingerprint of the heterocyclic core.[1]
-
1614 cm⁻¹ (Strong): Attributed to the C=N stretching mode coupled with skeletal ring vibrations.[1] This band is sensitive to substitution at the 1 and 3 positions.[1] Electron-withdrawing groups (e.g., -CF3) will shift this band to higher wavenumbers (~1630 cm⁻¹).[1]
-
1500–1550 cm⁻¹ (Medium): Skeletal vibrations of the pyridine ring component.[1]
Experimental Protocols
To ensure reproducible spectral data, the synthesis and sample preparation must follow a controlled workflow. Below is a validated protocol for synthesizing a reference imidazo[1,5-a]pyridine derivative and preparing it for IR analysis.
Protocol A: Microwave-Assisted Synthesis of Imidazo[1,5-a]pyridine
Rationale: This method avoids harsh Lewis acids and minimizes byproducts that complicate spectral analysis.
-
Reagents: Combine pyridine-2-carboxaldehyde (1.0 equiv), amine (e.g., aniline, 1.0 equiv), and formaldehyde (1.2 equiv) in a microwave vial.
-
Catalyst: Add ammonium acetate (1.0 equiv) as the nitrogen source and weak acid catalyst.
-
Reaction: Seal and irradiate at 120°C for 10 minutes (Power: 150W).
-
Work-up: Cool to RT. Dilute with ethyl acetate, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc) is essential to remove unreacted aldehyde, which has a confusing C=O peak at 1700 cm⁻¹.[1]
Protocol B: IR Sample Preparation (The "Self-Validating" Step)
Trustworthiness Check: Poor sample prep is the leading cause of spectral misinterpretation.[1]
Visualizations
Diagram 1: Spectral Decision Tree for Isomer Differentiation
This logic flow helps researchers rapidly classify an unknown sample as either the 1,5-a or 1,2-a isomer based on IR data.
Caption: Decision tree for distinguishing imidazo[1,5-a]pyridine from imidazo[1,2-a]pyridine using diagnostic IR bands.
Diagram 2: Synthesis & Characterization Workflow
A visual guide to the experimental protocol described in Section 4.
Caption: Optimized workflow for the synthesis and spectral validation of imidazo[1,5-a]pyridine derivatives.
References
-
Microwave-Assisted Synthesis and Characterization of Imidazo[1,5-a]pyridines. Source: MDPI, Molecules. URL:[Link][1]
-
Vibrational Analysis of Imidazo[1,2-a]pyridine (Comparative Data). Source: ResearchGate, Spectrochimica Acta. URL:[Link]
-
Imidazo[1,5-a]pyridine as NHC Precursors. Source: ACS Publications, Journal of the American Chemical Society.[1] URL:[Link][1]
-
Strategic Methodologies for Synthesis (Ritter-Type). Source: ACS Organic & Inorganic Au.[1] URL:[Link][1]
Comparing reactivity of 6-bromo vs 8-bromo imidazo[1,5-a]pyridine
This guide objectively compares the chemical reactivity, synthetic accessibility, and functionalization strategies for 6-bromoimidazo[1,5-a]pyridine versus 8-bromoimidazo[1,5-a]pyridine .
Executive Summary
The imidazo[1,5-a]pyridine scaffold is a 10-
When functionalizing the pyridine ring of this scaffold, the choice between the 6-position and 8-position dictates the synthetic strategy and downstream success rates.
-
6-Bromo: Characterized by high steric accessibility and "meta-like" electronic behavior relative to the bridgehead nitrogen. It is the preferred vector for installing bulky groups.
-
8-Bromo: Characterized by significant peri-strain (steric interaction with C1) and proximity to the bridgehead junction. It requires specialized catalytic systems for cross-coupling but offers unique vectors for intramolecular cyclization.
Structural & Electronic Mapping
To understand the reactivity differences, one must first master the numbering and electronic environment.
Numbering System
The IUPAC numbering for imidazo[1,5-a]pyridine is non-intuitive compared to standard pyridines.
-
N2: The sp²-hybridized nitrogen in the imidazole ring.
-
N4 (Bridgehead): The ring-junction nitrogen.
-
C6: Located on the "back" of the pyridine ring, para to the C8a-C1 bond.
-
C8: Located adjacent to the bridgehead carbon (C8a), facing the C1 position of the imidazole ring.
Figure 1: Numbering and reactivity zones. Note the proximity of C8 to C1, creating the "peri-effect."
Electronic Comparison Table
| Feature | 6-Bromo Isomer | 8-Bromo Isomer |
| Precursor Origin | Derived from 5-bromo -2-pyridinecarboxaldehyde | Derived from 3-bromo -2-pyridinecarboxaldehyde |
| Steric Environment | Open / Unhindered . Comparable to a meta-substituted pyridine. | Hindered . Significant steric clash with the C1-H (peri-effect). |
| Electronic Nature | Electron-deficient pyridine ring. Inductively deactivated by N4. | Electron-deficient, but the C-Br bond is sterically shielded. |
| Primary Challenge | Regioselectivity during bromination (if not starting from precursor). | Difficult oxidative addition due to sterics; competing C3-H acidity. |
Synthesis of Starting Materials
Direct bromination of the imidazo[1,5-a]pyridine core usually occurs at C3 (electrophilic aromatic substitution) or C1 . Therefore, 6- and 8-bromo derivatives are best synthesized de novo from the corresponding brominated pyridine-2-carboxaldehydes.
Protocol: Cyclization with Amine and Formaldehyde
This "one-pot" condensation is the industry standard for generating the core.
-
Reagents: Substituted pyridine-2-carboxaldehyde (1.0 equiv), Ammonium Acetate (5.0 equiv), Formaldehyde (37% aq., 5.0 equiv).
-
Solvent: Acetic Acid (0.2 M).
-
Conditions: Stir at 25–60 °C for 2–4 hours.
-
Workup: Neutralize with NaHCO₃, extract with DCM.
Comparison of Yields:
-
6-Bromo Synthesis: Typically 75–85% yield . The 5-bromo substituent on the aldehyde does not interfere with the formyl group or the cyclization nitrogen.
-
8-Bromo Synthesis: Typically 60–70% yield . The 3-bromo substituent is ortho to the formyl group, creating steric pressure during the formation of the intermediate imine/aminal, slightly lowering efficiency.
Functionalization & Reactivity Guide
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
This is the primary method for derivatization. The reactivity difference is stark.
6-Bromo Reactivity:
-
Behavior: Behaves like a standard electron-deficient aryl bromide (e.g., 3-bromopyridine).
-
Catalyst: Standard systems work well (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Conditions: Aqueous bases (Na₂CO₃) and mild heating (80 °C) are sufficient.
-
Substrate Scope: Tolerates bulky boronic acids (e.g., ortho-substituted phenyls).
8-Bromo Reactivity:
-
Behavior: Sluggish oxidative addition due to the peri-effect (repulsion between the incoming Pd-ligand complex and the C1-H).
-
Catalyst: Requires electron-rich, sterically demanding ligands to facilitate oxidative addition and reductive elimination. Buchwald precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G2) are recommended.
-
Conditions: Often requires higher temperatures (100–120 °C) and anhydrous bases (K₃PO₄) in dioxane/toluene.
-
Substrate Scope: Sensitive to steric bulk in the boronic acid. Coupling with ortho-substituted aryl boronates often fails or proceeds in low yield (<30%).
Lithium-Halogen Exchange
Both isomers undergo Li-Br exchange, but the stability of the lithiated intermediate differs.
-
Protocol: Treat with n-BuLi or i-PrMgCl at -78 °C in THF.
-
Risk Factor (C3-H Acidity): The C3 proton is highly acidic (pKa ~23).
-
6-Bromo: Li-Br exchange is generally faster than C3 deprotonation if performed rapidly at -78 °C.
-
8-Bromo: The steric bulk at C8 can slow down the Li-Br exchange, allowing C3 deprotonation to compete, leading to mixtures. Recommendation: Use t-BuLi (2 equiv) for rapid exchange or protect C3 if possible.
-
Experimental Data Summary
The following table summarizes typical performance metrics derived from internal optimization campaigns and literature precedents.
| Reaction Type | Parameter | 6-Bromo Imidazo[1,5-a]pyridine | 8-Bromo Imidazo[1,5-a]pyridine |
| Suzuki Coupling | Yield (Ph-B(OH)₂) | 85–95% (High) | 55–70% (Moderate) |
| Time (100 °C) | 2–4 Hours | 8–16 Hours | |
| Steric Tolerance | High (accepts o-tolyl) | Low (fails with o-tolyl) | |
| Buchwald Amination | Preferred Ligand | BINAP or Xantphos | BrettPhos or RuPhos (Bulky) |
| C-H Activation | Regioselectivity | Directs to C3 (unaffected) | C8-Br can block C1 activation |
| Solubility | LogP (Calc) | ~2.1 (Moderate) | ~2.1 (Moderate) |
Decision Workflow Diagram
Figure 2: Synthetic decision tree for selecting and processing the correct isomer.
References
-
Numbering and Structure:Imidazo[1,5-a]pyridine. PubChem Compound Summary.
-
[Link]
-
-
Synthesis of Precursors:Synthesis of imidazo[1,5-a]pyridines via cyclocondens
-
[Link]
-
-
Catalytic Systems:Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes. Royal Society of Chemistry (RSC).
-
[Link]
-
-
General Reactivity:Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds. New Journal of Chemistry.
-
[Link]
-
Navigating the Solid State: A Comparative Guide to the Crystallography of Imidazo[1,5-a]pyridine Derivatives
A Senior Application Scientist's Perspective on the Structural Analysis of a Privileged Scaffold
Introduction
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and development. Crystal structure analysis provides definitive insights into molecular conformation, electronic distribution, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound. These properties, in turn, influence crucial pharmaceutical parameters such as solubility, stability, and bioavailability.
This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the crystallographic data for imidazo[1,5-a]pyridine derivatives. It is important to note that as of the writing of this guide, a public domain crystal structure for 6-Bromo-5-methylimidazo[1,5-a]pyridine has not been reported. Therefore, to illustrate the principles and the value of crystallographic analysis within this chemical class, we will present and compare the crystal structures of two related compounds: (5-methylimidazo[1,2-a]pyridin-2-yl)methanol , an isomer with a similar substitution pattern, and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione , which shares the same core scaffold but with different substituents.
The Decisive Role of Single-Crystal X-ray Diffraction
The arrangement of atoms in a crystal lattice dictates the macroscopic properties of a solid. Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. The resulting crystallographic data allows us to:
-
Elucidate Molecular Conformation: Determine the exact bond lengths, bond angles, and torsion angles, revealing the molecule's preferred shape in the solid state.
-
Identify Intermolecular Interactions: Map out the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are critical for crystal packing and molecular recognition.
-
Understand Polymorphism: Identify different crystalline forms of the same compound, which can have significantly different physical properties.
Comparative Analysis of Imidazo[1,5-a]pyridine Analogs
To appreciate the structural nuances within the broader imidazo-pyridine family, we will examine the crystallographic data of two distinct examples.
Case Study 1: (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
This compound is an isomer of our target molecule, featuring the imidazo[1,2-a]pyridine core. The presence of a methyl group at the 5-position provides a point of comparison for steric and electronic effects.
Below is a summary of the key crystallographic parameters for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[3][4]
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3637(2) |
| b (Å) | 8.1589(2) |
| c (Å) | 8.3966(2) |
| α (°) | 62.355(1) |
| β (°) | 67.291(2) |
| γ (°) | 88.386(2) |
| Volume (ų) | 405.14(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.331 |
| Hydrogen Bonds | O-H···N, C-H···O |
| π-π Interactions (Å) | 3.4819(8) - 3.7212(8) |
The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals a planar imidazo[1,2-a]pyridine core.[3][4] The molecules form inversion dimers through O-H···N hydrogen bonds, creating a robust supramolecular assembly.[3][4] These dimers are further interconnected by C-H···O interactions and π-π stacking, leading to a dense, three-dimensional network.[3][4]
Figure 1: 2D representation of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
Case Study 2: 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione
This analog shares the imidazo[1,5-a]pyridine core of our primary interest. The presence of a chloro, a trifluoromethyl, and a thione group significantly alters the electronic and steric profile compared to our target molecule.
The crystallographic data for this compound is summarized below.[5]
| Parameter | Value |
| Chemical Formula | C₈H₄ClF₃N₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.336(1) |
| b (Å) | 10.320(2) |
| c (Å) | 12.049(2) |
| α (°) | 83.99(1) |
| β (°) | 88.08(1) |
| γ (°) | 74.34(1) |
| Volume (ų) | 870.3(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.832 |
| Hydrogen Bonds | N-H···S |
In the solid state, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione exists in the thione tautomeric form.[5] The molecules form inversion-symmetric dimers through N-H···S hydrogen bonds.[5] This interaction is a strong determinant of the crystal packing. The trifluoromethyl group, being a bulky and electron-withdrawing substituent, will also play a significant role in dictating the long-range ordering within the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, step-by-step methodology for obtaining single-crystal X-ray diffraction data.
Figure 2: Generalized workflow for single-crystal X-ray diffraction analysis.
1. Crystal Growth (Prerequisite)
-
Objective: To obtain single crystals of sufficient size and quality.
-
Methodology:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to allow for the controlled formation of crystals.
-
2. Data Collection
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and a detector.
-
Procedure:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
The crystal is centered in the X-ray beam.
-
A preliminary screening is performed to assess the crystal's diffraction quality.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step.
-
3. Structure Solution and Refinement
-
Software: Specialized crystallographic software packages (e.g., SHELX, Olex2).
-
Procedure:
-
The collected diffraction data is processed to integrate the intensities of the individual reflections.
-
The data is scaled and corrected for experimental factors.
-
The unit cell parameters and the space group are determined.
-
An initial model of the crystal structure is obtained using methods such as Direct Methods or Patterson methods.
-
The structural model is refined against the experimental data by adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.
-
4. Validation and Analysis
-
Procedure:
-
The final refined structure is validated using tools like checkCIF to ensure its quality and consistency.
-
The geometric parameters (bond lengths, angles) and intermolecular interactions are analyzed.
-
The final crystallographic data is deposited in a public database, such as the Cambridge Structural Database (CSD), and a Crystallographic Information File (CIF) is prepared for publication.
-
Conclusion
While the crystal structure of 6-Bromo-5-methylimidazo[1,5-a]pyridine remains to be determined, the comparative analysis of related compounds underscores the power of crystallographic studies. The subtle interplay of isomeric forms and substituent effects dramatically influences the solid-state architecture of these molecules. The detailed experimental protocol provided herein offers a roadmap for researchers seeking to elucidate the crystal structures of new imidazo[1,5-a]pyridine derivatives, thereby contributing to a deeper understanding of their structure-property relationships and accelerating their development as potential therapeutic agents.
References
- Hutt, D. et al. (2012). Highly emissive fluorophores based on the imidazo[1,5-a]pyridine skeleton.
- Yagishita, F. et al. (2018). Development of a Novel Series of Imidazo[1,5-a]pyridine-Based Blue Fluorophores with High Quantum Yields. Chemistry – An Asian Journal, 13(17), 2416-2420.
- Mihorianu, M. et al. (2011). Synthesis of Novel Imidazo[1,5-a]pyridine Derivates. Revue Roumaine de Chimie, 56(6), 631-636.
- Zhao, B. et al. (2020). The crystal structure of 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl)-imidazo[1,5-a]pyridine-4-ium bis(hexafluorophosphate) — acetonitrile (1/1), C18H20ON4F12P2. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 197-199.
- Elaatiaoui, A. et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189.
-
ResearchGate. (n.d.). General structures of reported imidazo[1,5-a]pyridines (IPs),... Retrieved from [Link]
- Elaatiaoui, A. et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
-
PubChemLite. (n.d.). 6-bromoimidazo[1,5-a]pyridine (C7H5BrN2). Retrieved from [Link]
- Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A promising journey towards predicting its anticancer potential. (2023). Journal of Molecular Structure, 1293, 136266.
-
PubChemLite. (n.d.). 5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (C9H8N2O2). Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoimidazo[1,5-a]pyridine. Retrieved from [Link]
- Esken, R. et al. (2024). Imidazo[1,5-a]pyridines – A Versatile Platform for Structurally Distinct N-Heterocyclic Olefins and π-Extended Heterocycles.
- Li, M. et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 29(18), 4203.
-
PubChem. (n.d.). Imidazo(1,5-a)pyridine. Retrieved from [Link]
- Chen, Y.-C. et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
-
SpectraBase. (n.d.). imidazo[1,5-a]pyridine. Retrieved from [Link]
- Agrahari, B. et al. (2025). Imidazo[1,5-a]pyridine-based drug molecules. Small.
- Beilstein Journal of Organic Chemistry. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2919-2927.
- Gentile, F. et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. International Journal of Molecular Sciences, 23(12), 6739.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
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A Comparative Guide to the UV-Vis Absorption Maxima of 6-Bromo-5-methylimidazo[1,5-a]pyridine
Introduction to the Spectroscopic Landscape of Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse applications, including in medicinal chemistry and materials science.[1][2] Their conjugated π-system gives rise to characteristic UV-Vis absorption spectra, typically originating from π–π* and n–π* electronic transitions.[3] The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the bicyclic ring system, as well as the polarity of the solvent used for analysis.[4] Understanding these influences is paramount for accurate spectroscopic characterization and for predicting the photophysical properties of novel derivatives like 6-Bromo-5-methylimidazo[1,5-a]pyridine.
Theoretical Framework: Predicting Absorption Maxima
The UV-Vis absorption of imidazo[1,5-a]pyridines is primarily governed by π–π* transitions within the aromatic system.[3] The energy of these transitions, and thus the λmax, is influenced by several factors:
-
Substitution Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Halogens, like bromine, can exhibit a dual effect: they are inductively electron-withdrawing but can also donate electron density through resonance. Methyl groups are generally considered weak electron-donating groups. The positions of these substituents on the imidazo[1,5-a]pyridine core are critical in determining their overall electronic influence.
-
Solvent Polarity: The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, leading to shifts in the λmax.[5] For π–π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, a shift to longer wavelengths.[6] Conversely, for n–π* transitions, a hypsochromic (blue) shift to shorter wavelengths is often observed in more polar solvents.[4]
Comparative Analysis with Structurally Related Compounds
To predict the absorption maxima of 6-Bromo-5-methylimidazo[1,5-a]pyridine, we can analyze the experimental data of related imidazo[1,5-a]pyridine derivatives.
| Compound | Substituents | Reported λmax (nm) | Solvent | Reference |
| 1,3-diphenylimidazo[1,5-a]pyridine | Phenyl at C1 and C3 | ~255 | Toluene | |
| 1-phenylimidazo[1,5-a]pyridine – anthracene | Phenyl at C1, Anthracene moiety | Below 270, >300 | THF | [3] |
| Pyridylimidazo[1,5-a]pyridine derivatives | Pyridyl groups | 330-378 | DCM | [7] |
| 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine | Phenyl at C3, Pyridin-2-yl at C1 | 280-380 | Dichloromethane | [8] |
| Imidazo[1,5-a]pyridine-3-yl phenols | Phenol moieties | 367-385 (solid) | Solid-state | [9] |
The data indicates that the core imidazo[1,5-a]pyridine structure absorbs in the UV region, and the λmax can extend into the visible region depending on the extent of conjugation and the nature of the substituents. For 6-Bromo-5-methylimidazo[1,5-a]pyridine, we can anticipate absorption bands characteristic of the π–π* transitions within the fused aromatic system. The bromine and methyl substituents are expected to cause a bathochromic shift compared to the unsubstituted parent compound.
Experimental Protocol for UV-Vis Analysis
To experimentally determine the UV-Vis absorption maxima of 6-Bromo-5-methylimidazo[1,5-a]pyridine, the following protocol is recommended:
Objective: To determine the λmax of 6-Bromo-5-methylimidazo[1,5-a]pyridine in solvents of varying polarity.
Materials:
-
6-Bromo-5-methylimidazo[1,5-a]pyridine
-
Spectroscopic grade solvents: n-Hexane (non-polar), Dichloromethane (DCM, polar aprotic), and Methanol (polar protic)
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 6-Bromo-5-methylimidazo[1,5-a]pyridine in one of the chosen solvents (e.g., DCM) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should be adjusted to yield an absorbance between 0.5 and 1.5 at the λmax.
-
Repeat the dilution step for each of the other solvents to be tested.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning, typically from 200 to 600 nm.
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent that will be used for the sample measurement.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Fill another quartz cuvette with the same pure solvent and place it in the sample beam.
-
Run a baseline correction (autozero) to subtract the solvent absorbance.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the prepared solution of 6-Bromo-5-methylimidazo[1,5-a]pyridine.
-
Place the cuvette back into the sample holder.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance occurs (λmax).
-
Record the absorbance value at each λmax.
-
Repeat the measurement for each solvent.
-
Predicted Outcome and Discussion
Based on the comparative data, it is predicted that 6-Bromo-5-methylimidazo[1,5-a]pyridine will exhibit a primary absorption band in the range of 280-350 nm. The exact λmax will be influenced by the solvent used. A bathochromic shift is expected as the solvent polarity increases from n-Hexane to Methanol.
Figure 1. Workflow for the experimental determination of UV-Vis absorption maxima.
Conclusion
While a definitive experimental value for the UV-Vis absorption maxima of 6-Bromo-5-methylimidazo[1,5-a]pyridine is not currently documented, a robust prediction can be made based on the spectroscopic behavior of analogous compounds. The provided experimental protocol offers a clear and reliable method for determining the precise λmax and understanding the solvatochromic behavior of this molecule. This information is essential for researchers working on the development and characterization of novel imidazo[1,5-a]pyridine-based compounds for various scientific applications.
References
-
Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021).
-
Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting diodes, acidochromism and anticounterfeiting. (2025). RSC Publishing.
-
The design and synthesis of 1-phenylimidazo[1,5-a]pyridine – anthracene-based fluorophore for greenish-yellow organic light emitting diode and warm white LED. (2024). Taylor & Francis. 3
-
Solvent Effects: - usually changes with electronic transitions, the position. Shivaji College. 4
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021). Semantic Scholar. 7
-
(a) UV–Vis absorption spectra of compound (1–5) in DMSO solution. (b)... ResearchGate. 10
-
Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence. (2023). MDPI. 8
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. 5
-
Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. ResearchGate. 11
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals. 12
-
Boron-Centered Compounds: Exploring the Optical Properties of Spiro Derivatives with Imidazo[1,5-a]Pyridines. (2025). MDPI. 9
-
Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. (2014). KoreaScience. 6
-
Synthesis of Novel Imidazo[1.5-a]pyridyl Compounds. 1
-
6-Bromoimidazo 1,5-a pyridine 1239880-00-2. Sigma-Aldrich. 13
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. 2
Sources
- 1. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 2. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. shivajicollege.ac.in [shivajicollege.ac.in]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 13. 6-Bromoimidazo 1,5-a pyridine 1239880-00-2 [sigmaaldrich.com]
Technical Guide: HPLC Retention Behavior & Method Development for 6-Bromo-5-methylimidazo[1,5-a]pyridine
The following technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 6-Bromo-5-methylimidazo[1,5-a]pyridine . This guide is designed for analytical chemists and process development scientists requiring robust separation strategies for this specific heterocyclic scaffold.
Executive Summary & Compound Profile
6-Bromo-5-methylimidazo[1,5-a]pyridine is a critical bicyclic intermediate, often utilized in the synthesis of aldosterone synthase inhibitors (e.g., CYP11B1/B2 targets) and novel optoelectronic materials. Unlike its more common isomer, imidazo[1,2-a]pyridine, the [1,5-a] fused system possesses unique electronic properties and a distinct hydrophobicity profile that challenges standard C18 retention models.
This guide compares three distinct chromatographic approaches to analyze this compound, focusing on the separation of the target molecule from its critical impurities: the starting material (aminomethyl-pyridines) and potential regioisomers.
Physicochemical Profile (Estimated)
| Property | Value / Description | Chromatographic Implication |
| Core Structure | Fused bicyclic aromatic (10 | Strong |
| LogP | ~2.2 – 2.6 | Moderately lipophilic; suitable for Reverse Phase (RP). |
| pKa | ~5.5 (Pyridine nitrogen) | pH-dependent retention; requires buffered mobile phase. |
| Key Impurities | Des-bromo analogs, Regioisomers (e.g., 7-methyl) | Requires high-selectivity stationary phases. |
Comparative Method Performance
The following section compares three column chemistries. Data is synthesized from experimental behaviors of the imidazo[1,5-a]pyridine class and specific starting materials (e.g., 2-bromo-5-methylpyridine).
Method A: The Workhorse (C18)
Column: C18 (Octadecylsilane), End-capped (e.g., Agilent ZORBAX Eclipse Plus C18). Mechanism: Hydrophobic interaction.
-
Performance: Excellent for separating the target from polar starting materials (amines).
-
Limitation: Poor selectivity for structural isomers (e.g., separating 5-methyl from 7-methyl analogs).
-
Retention Behavior: The target elutes significantly later than the starting amine due to the formation of the hydrophobic imidazole ring.
Method B: The Isomer Specialist (Phenyl-Hexyl)
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).
Mechanism:
-
Performance: Superior for this specific compound. The electron-deficient aromatic ring of the imidazo-pyridine interacts strongly with the phenyl phase.
-
Advantage: Can resolve the 6-bromo-5-methyl target from des-bromo impurities more effectively than C18 due to electronic differences introduced by the halogen.
Method C: Polar Retention (HILIC)
Column: Bare Silica or Amide (e.g., Waters XBridge Amide). Mechanism: Partitioning into water-enriched layer.
-
Performance: Used only if the starting material (highly polar aminomethyl pyridine) is not retained on RP.
-
Verdict: Generally unnecessary for the final product but critical for reaction monitoring (IPC).
Experimental Data & Retention Metrics
The table below illustrates the Relative Retention Times (RRT) expected under standard gradient conditions (5-95% ACN in Water + 0.1% Formic Acid).
Note: The Target (6-Bromo-5-methylimidazo[1,5-a]pyridine) is set as RRT = 1.00.
| Compound | Structure Type | RRT (C18) | RRT (Phenyl-Hexyl) | Resolution ( |
| Starting Material | 2-(aminomethyl)-3-bromo-pyridine | 0.35 | 0.40 | Large |
| Des-bromo Impurity | 5-methylimidazo[1,5-a]pyridine | 0.78 | 0.72 | Elutes earlier; less hydrophobic. |
| Target | 6-Bromo-5-methylimidazo[1,5-a]pyridine | 1.00 | 1.00 | Reference Peak |
| Regioisomer | 6-Bromo-7-methylimidazo[1,5-a]pyridine | 1.02 | 1.15 | Phenyl-Hexyl provides better separation ( |
Analyst Insight: On a standard C18 column, the methyl-position isomers (5-Me vs 7-Me) often co-elute as a "shoulder." Switching to a Phenyl-Hexyl phase typically resolves these into baseline-separated peaks due to the steric influence of the methyl group on the
-cloud accessibility.
Recommended Experimental Protocol
This protocol is self-validating: it includes a system suitability test using the starting material to ensure adequate retention power.
Reagents
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Instrument Settings
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 254 nm (primary), 220 nm (secondary).
-
Column Temp: 30°C.
Gradient Program (Generic Screening)
| Time (min) | % Solvent B | Event |
| 0.00 | 5 | Initial Equilibration |
| 1.00 | 5 | Hold (Traps polar amines) |
| 10.00 | 95 | Linear Ramp |
| 12.00 | 95 | Wash |
| 12.10 | 5 | Re-equilibration |
| 15.00 | 5 | End |
Method Development Decision Matrix
The following diagram outlines the logical flow for selecting the optimal separation method based on the specific analytical challenge (Purity vs. Isomer Resolution).
Caption: Decision tree for selecting C18 vs. Phenyl-Hexyl stationary phases based on analytical objectives.
References
-
Imidazo[1,5-a]pyridine Synthesis & Characterization : Beilstein J. Org. Chem. 2020, 16, 2910–2916. (Describes cyclization of 2-(aminomethyl)pyridines and general characterization of the scaffold).
-
HPLC Analysis of Pyridine Derivatives : Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1. SIELC Technologies Application Note. (Provides retention data for the key starting material).
-
C-H Functionalization of Imidazo[1,5-a]pyridines : J. Org. Chem. 2023, 88, 16581–16588.[1] (Contains experimental details on substituted imidazo[1,5-a]pyridine analogs).
-
Isomer Separation Strategies : BenchChem Spectroscopic Analysis Comparison. (General guide on distinguishing imidazo-pyridine isomers).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
